molecular formula C7H14O3 B12394770 Ethyl 3-hydroxy-3-methylbutanoate-d6

Ethyl 3-hydroxy-3-methylbutanoate-d6

Cat. No.: B12394770
M. Wt: 152.22 g/mol
InChI Key: HKEDUIGHSRRIKD-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-methylbutanoate-d6 is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14O3

Molecular Weight

152.22 g/mol

IUPAC Name

ethyl 4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3/i2D3,3D3

InChI Key

HKEDUIGHSRRIKD-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)OCC)(C([2H])([2H])[2H])O

Canonical SMILES

CCOC(=O)CC(C)(C)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Ethyl 3-hydroxy-3-methylbutanoate-d6

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of this compound. As a deuterated analog of Ethyl 3-hydroxy-3-methylbutanoate (B1233616), this isotopically labeled compound serves as a critical internal standard for quantitative analyses using mass spectrometry and nuclear magnetic resonance spectroscopy.[1] This document details its structural features, physicochemical properties, and standardized experimental protocols for its characterization. Furthermore, it presents logical workflows for its synthesis and analysis, rendered using Graphviz to facilitate understanding for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Structure

This compound is the deuterium-labeled form of Ethyl 3-hydroxy-3-methylbutanoate.[1][2] The six hydrogen atoms on the two methyl groups attached to the tertiary carbon are replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for bioanalytical and pharmacokinetic studies.[1][2]

The canonical structure consists of an ethyl ester functional group and a tertiary alcohol. The deuterium labeling is specifically at the two geminal methyl groups.

C1 C C2 C C1->C2 inv1 C1->inv1 O1 O O1->C1 C3 C C2->C3 O2 O O3 OH C3->O3 CD3_1 CD₃ C3->CD3_1 CD3_2 CD₃ C3->CD3_2 C4 C CH2 CH₂ CH2->O1 CH3 CH₃ CH3->CH2 inv1->O2 O inv2 inv3

Caption: Molecular Structure of this compound.

Physicochemical Properties

The incorporation of deuterium increases the molecular weight of the parent compound by approximately 6 Da. Key quantitative data for both the deuterated and non-deuterated forms are summarized below for comparison.

PropertyThis compoundEthyl 3-hydroxy-3-methylbutanoate
CAS Number 30385-86-5[2]18267-36-2[3][4][5][6]
Molecular Formula C₇H₈D₆O₃[2]C₇H₁₄O₃[3][4][5][6]
Molecular Weight 152.22 g/mol [1]146.18 g/mol [3][7]
Exact Mass 152.13214 g/mol 146.09429 g/mol [8]
Synonyms Ethyl 3-hydroxy-3-methylbutyrate-d6[1]Ethyl 3-methyl 3-hydroxy-butanoate[9][10]
Boiling Point 215.7 ± 13.0 °C (Predicted)[2]524.80 K (Joback Method)[9]
Density 1.0 ± 0.1 g/cm³ (Predicted)[2]Not Available
LogP 0.33 (Predicted)[2]0.710 (Crippen Method)[9]

Proposed Synthesis Workflow

A common method for synthesizing tertiary alcohols is the Grignard reaction. The synthesis of this compound can be logically achieved by reacting ethyl acetoacetate (B1235776) with a deuterated Grignard reagent, such as methyl-d3 magnesium iodide. This approach ensures the specific incorporation of two CD₃ groups at the desired position.

start Reactants: - Ethyl Acetoacetate - Methyl-d3 Iodide (CD₃I) - Magnesium (Mg) grignard Step 1: Grignard Reagent Formation (CD₃I + Mg → CD₃MgI) start->grignard reaction Step 2: Grignard Reaction (CD₃MgI + Ethyl Acetoacetate) grignard->reaction workup Step 3: Acidic Workup (e.g., aq. NH₄Cl) reaction->workup product Final Product: This compound workup->product

Caption: Proposed logical workflow for the synthesis of the target compound.

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. Standard analytical techniques include Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern, verifying the incorporation of six deuterium atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

  • Data Analysis: The mass spectrum of the deuterated compound is expected to show a molecular ion peak (M⁺) at m/z 152. Key fragment ions containing the deuterated methyl groups will also be shifted by +6 Da compared to the non-deuterated standard.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the precise location of deuterium labeling and the overall molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard proton NMR experiment.

    • Expected Spectrum: Compared to the non-deuterated analog, the singlet corresponding to the two geminal methyl groups (around δ 1.2 ppm) will be absent or significantly reduced in intensity. The remaining signals for the ethyl group (a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm) and the methylene (B1212753) group (a singlet around δ 2.4 ppm) should be present.[11]

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled carbon NMR experiment.

    • Expected Spectrum: The signal for the deuterated methyl carbons will appear as a multiplet (due to C-D coupling) and will be significantly less intense than in the non-deuterated spectrum. The chemical shifts of other carbons should remain largely unaffected.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quality control and characterization of a synthesized batch of this compound.

start Synthesized Product Batch gcms GC-MS Analysis start->gcms nmr NMR Analysis (¹H, ¹³C) start->nmr mw_confirm Confirm Molecular Weight (M⁺ = 152.22) gcms->mw_confirm structure_confirm Confirm Structure & Deuterium Location nmr->structure_confirm mw_confirm->structure_confirm  MW OK fail QC Fail: Re-purify or Re-synthesize mw_confirm->fail MW Incorrect pass QC Pass: Release for Use structure_confirm->pass Structure OK structure_confirm->fail Structure Incorrect

Caption: Standard analytical workflow for quality control of the title compound.

Conclusion

This compound is a well-defined, isotopically labeled compound with significant utility in quantitative analytical chemistry. Its chemical structure is characterized by the specific placement of six deuterium atoms on the geminal methyl groups, a feature verifiable through standard spectroscopic techniques like mass spectrometry and NMR. The protocols and data presented in this guide offer a foundational resource for researchers employing this compound as an internal standard, ensuring analytical accuracy and reproducibility in drug development and metabolic research.

References

An In-Depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate-d6 (CAS: 30385-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-hydroxy-3-methylbutanoate-d6, a deuterated analog of a naturally occurring β-hydroxy ester. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis and as tracers in metabolic research.

Core Compound Information

This compound is a stable isotope-labeled version of ethyl 3-hydroxy-3-methylbutanoate (B1233616), where six hydrogen atoms on the two methyl groups at the 3-position have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

PropertyValue
CAS Number 30385-86-5
Molecular Formula C₇H₈D₆O₃
Molecular Weight 152.22 g/mol
Synonyms Ethyl 3-hydroxy-3-methylbutyrate-d6, Ethyl 3-hydroxyisovalerate-d6

Physicochemical Data

Below is a summary of the known and predicted physicochemical properties of Ethyl 3-hydroxy-3-methylbutanoate and its deuterated analog.

ParameterValue (Non-deuterated)Value (Deuterated)
Boiling Point ~215.7 °C at 760 mmHgNot experimentally determined, expected to be similar to the non-deuterated form.
Density ~1.0 g/cm³Not experimentally determined, expected to be slightly higher than the non-deuterated form.
LogP ~0.33Not experimentally determined, expected to be similar to the non-deuterated form.
Flash Point ~83.8 °CNot experimentally determined, expected to be similar to the non-deuterated form.

Synthesis

A plausible and established method for the synthesis of β-hydroxy esters like Ethyl 3-hydroxy-3-methylbutanoate is the Reformatsky reaction . The synthesis of the deuterated analog would logically follow this route, utilizing a deuterated starting material.

Proposed Synthetic Pathway: Reformatsky Reaction

The reaction involves the treatment of an α-haloester with zinc metal to form an organozinc intermediate (a Reformatsky enolate), which then reacts with a ketone or aldehyde. For the synthesis of this compound, the key starting materials would be ethyl bromoacetate (B1195939) and acetone-d6 (B32918).

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Acetone-d6 Acetone-d6 Nucleophilic Addition Nucleophilic Addition Acetone-d6->Nucleophilic Addition Ethyl bromoacetate Ethyl bromoacetate Reformatsky Enolate Formation Reformatsky Enolate Formation Ethyl bromoacetate->Reformatsky Enolate Formation Zinc Zinc Zinc->Reformatsky Enolate Formation Reformatsky Enolate Formation->Nucleophilic Addition Acid Workup Acid Workup Nucleophilic Addition->Acid Workup This compound This compound Acid Workup->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and a solvent such as anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Initiation: A small amount of a solution of ethyl bromoacetate and acetone-d6 in the chosen solvent is added to the zinc suspension. The reaction is initiated, which may require gentle heating.

  • Addition of Reactants: Once the reaction has started, the remaining solution of ethyl bromoacetate and acetone-d6 is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Workup: After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction. The reaction mixture is then cooled, and the organozinc complex is hydrolyzed by the slow addition of dilute sulfuric acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Analytical Methodologies

This compound is primarily used as an internal standard in mass spectrometry-based analytical methods for the quantification of its non-deuterated analog.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like ethyl 3-hydroxy-3-methylbutanoate.

This protocol is adapted from methods for the analysis of similar esters in various matrices.

Sample Preparation (Liquid-Liquid Extraction):

  • To a defined volume of the sample matrix (e.g., plasma, wine), add a known amount of this compound as the internal standard.

  • Perform liquid-liquid extraction using a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Parameters:

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 40°C for 1 min, ramp to 220°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-200
Monitored Ions (SIM) To be determined empirically. Likely fragments for the analyte (non-deuterated) would include m/z 131, 117, 103, 88, 59. For the deuterated standard, these would be shifted by +6 amu where the deuterated methyl groups are retained.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of the metabolite, 3-hydroxy-3-methylbutanoic acid, LC-MS/MS is the preferred method due to its high sensitivity and specificity, especially in complex biological matrices. In this scenario, this compound would serve as an internal standard for the quantification of the parent ester.

This protocol is based on validated methods for the quantification of small organic acids in plasma.

Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add a known amount of the internal standard, this compound.

  • Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient starting with high aqueous phase and ramping up the organic phase.
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), negative or positive mode to be optimized.
Mass Analyzer Triple Quadrupole
MRM Transitions Analyte (Ethyl 3-hydroxy-3-methylbutanoate): To be determined empirically. Precursor ion would be [M+H]⁺ or [M-H]⁻. Internal Standard (this compound): Precursor ion would be [M+H]⁺ or [M-H]⁻ (shifted by +6 amu). Product ions would need to be determined by infusion and fragmentation analysis.

Metabolic Fate

The primary metabolic pathway for ethyl esters in biological systems is hydrolysis, catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[1]

Hydrolysis to 3-hydroxy-3-methylbutanoic acid

Ethyl 3-hydroxy-3-methylbutanoate is expected to be rapidly hydrolyzed to 3-hydroxy-3-methylbutanoic acid (also known as β-hydroxy-β-methylbutyrate or HMB) and ethanol. HMB is a known metabolite of the amino acid leucine (B10760876) in humans.

G cluster_reactants Substrate cluster_enzyme Enzyme cluster_products Products Ethyl 3-hydroxy-3-methylbutanoate Ethyl 3-hydroxy-3-methylbutanoate Carboxylesterases Carboxylesterases Ethyl 3-hydroxy-3-methylbutanoate->Carboxylesterases 3-hydroxy-3-methylbutanoic acid 3-hydroxy-3-methylbutanoic acid Carboxylesterases->3-hydroxy-3-methylbutanoic acid Ethanol Ethanol Carboxylesterases->Ethanol

Caption: Primary metabolic pathway of Ethyl 3-hydroxy-3-methylbutanoate.

The use of this compound as a tracer allows for the precise tracking of the pharmacokinetics of the parent ester and its conversion to the HMB-d6 metabolite, distinguishing it from the endogenous HMB pool.

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated analog in various biological and non-biological matrices.[2] Its use is critical for correcting for variability during sample preparation and instrumental analysis.

A secondary application is as a tracer in pharmacokinetic and metabolic studies. By administering the deuterated compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of the endogenous, non-deuterated compound.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its properties as a stable isotope-labeled internal standard enable highly accurate and precise quantification of its non-deuterated counterpart. Furthermore, its use as a tracer provides a powerful method for elucidating the metabolic fate of β-hydroxy esters in biological systems. This technical guide provides a foundational understanding of its synthesis, analysis, and application to aid in the design and execution of future research.

References

An In-depth Technical Guide to the Synthesis and Preparation of Deuterated Ethyl 3-Hydroxy-3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of deuterated ethyl 3-hydroxy-3-methylbutanoate (B1233616), a valuable isotopically labeled compound for use in various research and development applications, including as an internal standard for mass spectrometry-based assays. The primary synthetic route detailed herein is the Reformatsky reaction, a classic and reliable method for the formation of β-hydroxy esters.

Synthetic Pathway Overview

The synthesis of ethyl 3-hydroxy-3-methylbutanoate-d6 is achieved through the reaction of ethyl bromoacetate (B1195939) with deuterated acetone (B3395972) (acetone-d6) in the presence of activated zinc. This reaction, known as the Reformatsky reaction, forms a zinc enolate intermediate which then adds to the carbonyl group of the deuterated acetone. Subsequent workup yields the desired deuterated β-hydroxy ester.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acetone-d6 (B32918) Acetone-d6 Reformatsky_Reaction Reformatsky_Reaction Acetone-d6->Reformatsky_Reaction Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reformatsky_Reaction Zinc Zinc Zinc->Reformatsky_Reaction Product This compound Reformatsky_Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reformatsky Reaction

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Acetone-d6 (isotopic purity ≥ 99.5%)

  • Ethyl bromoacetate (≥ 98%)

  • Zinc dust (< 10 mesh, ≥ 98%)

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Zinc Activation: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an inert atmosphere, add zinc dust (1.2-1.5 equivalents). Add a crystal of iodine and gently heat the flask until the purple iodine vapor is observed, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add anhydrous diethyl ether or THF to the activated zinc. In the dropping funnel, prepare a solution of ethyl bromoacetate (1.0 equivalent) and acetone-d6 (1.1 equivalents) in the same anhydrous solvent. Add a small portion of this solution to the zinc suspension to initiate the reaction. Gentle warming may be necessary.

  • Addition of Reactants: Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure all the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Slowly add 1 M hydrochloric acid to quench the reaction and dissolve any unreacted zinc. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Activate Zinc with Iodine C Initiate Reaction A->C B Prepare solution of Ethyl Bromoacetate and Acetone-d6 B->C D Dropwise addition of reactants C->D E Reflux to completion D->E F Quench with HCl E->F G Extract with Ether F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Fractional Distillation I->J

Caption: Experimental workflow for the synthesis of the target compound.

Data Presentation

This section summarizes the expected quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₈D₆O₃
Molecular Weight 152.22 g/mol [1]
Appearance Colorless liquid
Boiling Point Not explicitly reported, but expected to be similar to the non-deuterated analog (approx. 180-182 °C at atmospheric pressure).

Table 2: Expected Reaction Parameters and Yield

ParameterValue
Typical Yield 60-80% (based on analogous non-deuterated reactions)
Isotopic Purity > 98% (dependent on the purity of acetone-d6)

Table 3: Spectroscopic Data

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group protons and the methylene (B1212753) protons adjacent to the ester. The signals for the methyl groups will be absent due to deuteration.
¹³C NMR Signals for all carbon atoms are expected. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is expected at m/z 152. Fragmentation patterns will be shifted by +6 mass units compared to the non-deuterated compound. A prominent peak corresponding to the loss of a CD₃ group (m/z 134) is anticipated.

Characterization

The successful synthesis and purity of this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and assessing isotopic purity. In the ¹H NMR spectrum, the absence of signals corresponding to the two methyl groups at the C3 position confirms successful deuteration. The integration of the remaining proton signals should be consistent with the ethyl and methylene groups. In the ¹³C NMR spectrum, the carbons attached to deuterium (B1214612) will show characteristic splitting patterns (e.g., a septet for the CD₃ groups).

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of the final product. The mass spectrum of the deuterated compound will show a molecular ion peak at m/z 152.[1] For comparison, the non-deuterated ethyl 3-hydroxy-3-methylbutanoate has a molecular weight of 146.18 g/mol and its mass spectrum shows a molecular ion peak at m/z 146.[2] The relative intensities of the isotopic peaks can be used to calculate the isotopic purity.

Safety Considerations

  • Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Diethyl ether and THF are highly flammable solvents. Ensure all heating is conducted using a heating mantle or oil bath and that no open flames are present.

  • The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the organozinc intermediate.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a comprehensive framework for the synthesis and characterization of deuterated ethyl 3-hydroxy-3-methylbutanoate. Researchers are encouraged to consult relevant literature and perform appropriate risk assessments before undertaking any experimental work.

References

Physical and chemical properties of Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Ethyl 3-hydroxy-3-methylbutanoate-d6. This deuterated analog of Ethyl 3-hydroxy-3-methylbutanoate (B1233616) serves as a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

This compound is the deuterium-labeled version of Ethyl 3-hydroxy-3-methylbutanoate.[1][2] The incorporation of six deuterium (B1214612) atoms into the molecule results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods. Stable heavy isotopes of elements like hydrogen are often incorporated into drug molecules to serve as tracers for quantification during drug development.[1][2] Deuteration has garnered attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈D₆O₃[2]
Molecular Weight152.22 g/mol [1]
Exact Mass152.1319 g/mol N/A
AppearanceColorless to pale yellow liquidAssumed based on non-deuterated analog
Boiling Point215.7 ± 13.0 °C at 760 mmHg[2]
Density1.0 ± 0.1 g/cm³[2]
Flash Point83.8 ± 12.6 °C[2]
LogP0.33[2]
Vapor Pressure0.0 ± 0.9 mmHg at 25°C[2]
Index of Refraction1.434[2]

Table 2: Physical and Chemical Properties of non-deuterated Ethyl 3-hydroxy-3-methylbutanoate

PropertyValueReference
Molecular FormulaC₇H₁₄O₃[3]
Molecular Weight146.18 g/mol [3][4]
Boiling Point524.80 K (251.65 °C)[4]
Melting Point304.05 K (30.9 °C)[4]
LogP0.710[4]

Synthesis of this compound

The primary synthetic route for Ethyl 3-hydroxy-3-methylbutanoate is the Reformatsky reaction .[5][6][7][8] This reaction involves the condensation of an α-halo ester with a ketone in the presence of metallic zinc.[5][6][8] For the synthesis of the deuterated analog, acetone-d6 (B32918) would be used as the ketone.

The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, from the α-halo ester and zinc.[7][8] This enolate then adds to the carbonyl group of the ketone. A subsequent acidic workup yields the desired β-hydroxy ester.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup & Purification cluster_product Product Ethyl bromoacetate (B1195939) Ethyl bromoacetate Reformatsky Reaction Reformatsky Reaction Ethyl bromoacetate->Reformatsky Reaction Zinc Zinc Zinc->Reformatsky Reaction Acetone-d6 Acetone-d6 Organozinc Intermediate Organozinc Intermediate Acetone-d6->Organozinc Intermediate Reformatsky Reaction->Organozinc Intermediate Acidic Workup Acidic Workup Organozinc Intermediate->Acidic Workup Purification Purification Acidic Workup->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Reformatsky Reaction

Materials:

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) [THF])

  • Zinc dust (activated)

  • Ethyl bromoacetate

  • Acetone-d6

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust. Activate the zinc by stirring with a small amount of iodine or by washing with dilute HCl, followed by water, ethanol, and then ether, and finally drying under vacuum.

  • Reaction Setup: Place the activated zinc in the flask under an inert atmosphere. Add anhydrous solvent to cover the zinc.

  • Initiation: In the dropping funnel, prepare a solution of ethyl bromoacetate and acetone-d6 in the anhydrous solvent. Add a small portion of this solution to the zinc suspension. Gentle warming may be necessary to initiate the reaction.

  • Addition: Once the reaction starts, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Methodologies

This compound is primarily used as an internal standard for quantification of the non-deuterated analog in various matrices.[1] The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Internal Standard Addition Internal Standard Addition Sample->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction GC-MS or LC-MS GC-MS or LC-MS Extraction->GC-MS or LC-MS NMR NMR Extraction->NMR Quantification Quantification GC-MS or LC-MS->Quantification Structural Elucidation Structural Elucidation NMR->Structural Elucidation

Caption: General analytical workflow for using this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a calibration curve using known concentrations of non-deuterated Ethyl 3-hydroxy-3-methylbutanoate. Spike a known amount of the sample and each calibration standard with a fixed concentration of this compound as the internal standard. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, typically in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions for both the analyte and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the synthesized this compound and to ensure the deuterium incorporation at the desired positions.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference.

  • ¹H NMR: The proton NMR spectrum will show the signals for the ethyl group protons and the methylene (B1212753) protons adjacent to the ester. The signals for the methyl groups attached to the tertiary alcohol will be absent due to deuteration.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated methyl carbons will be observed as multiplets due to C-D coupling and will have a significantly lower intensity compared to the protonated carbons.

Stability and Storage

Biological Activity and Applications

The primary application of this compound is as a tracer or internal standard in pharmacokinetic studies and for the quantitative analysis of its non-deuterated counterpart in various biological and environmental samples.[1] There is currently no evidence to suggest that this compound has any specific biological signaling activity of its own. Its utility lies in its chemical similarity to the analyte of interest and its distinct mass, which allows for accurate and precise quantification.

References

In-depth Technical Guide on the Safety of Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-hydroxy-3-methylbutanoate-d6 is the deuterium-labeled form of Ethyl 3-hydroxy-3-methylbutanoate (B1233616).[1][2] Deuterated compounds are primarily used as tracers in drug development to study pharmacokinetic and metabolic profiles.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative safety and physical data available for similar non-deuterated compounds.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H14O3[3]
AppearanceColorless liquid[4][5]
OdorOdorless / No information available[4][5]
Boiling Point75 - 76 °C @ 12 mmHg[5]
Melting Point-35 °C[6]
Density0.955 g/cm³ at 25 °C[6]
SolubilityWater soluble[4]

Table 2: Hazard Identification and Classification

Hazard ClassificationCodeDescriptionSource
Flammable liquidsH227Combustible liquid[3][4][7]
Acute toxicity, OralH302Harmful if swallowed
Skin irritationH315Causes skin irritation[3]
Eye irritationH319Causes serious eye irritation[3]
Specific target organ toxicity - single exposureH335May cause respiratory irritation[3]

Experimental and Handling Protocols

1. Safe Handling Procedures:

  • Ventilation: Handle in a well-ventilated place. For operations with a risk of generating vapors or aerosols, work under a chemical fume hood.[6][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

    • Skin Protection: Wear appropriate chemical-resistant gloves (inspected prior to use) and protective clothing to prevent skin exposure.[7][8] An impervious apron is recommended.[9]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8]

  • Hygiene Measures: Wash hands and face thoroughly after handling.[6] Immediately change contaminated clothing.[6] Do not eat, drink, or smoke when using this product.

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4][7][8] Use non-sparking tools and take precautionary measures against static discharges.[8]

2. Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][7]

  • Store locked up.[9]

3. Spill and Exposure Scenarios:

  • Spill Response:

    • Evacuate the danger area and consult an expert.

    • Ensure adequate ventilation.[6]

    • Remove all sources of ignition.[4][7]

    • Prevent the product from entering drains.[6]

    • Contain the spill using inert absorbent material (e.g., sand, silica (B1680970) gel).[7]

    • Collect the absorbed material into suitable, closed containers for disposal.[7]

    • Clean the affected area thoroughly.

  • First Aid Measures:

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][5][7] Get medical attention.[4][5][7]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4][7] Get medical attention if irritation develops or persists.[10]

    • Inhalation: Remove to fresh air.[4][5] If breathing is difficult, seek medical attention.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4][5] Do NOT induce vomiting.[9] Get medical attention.[4]

4. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4][5] Water mist may be used to cool closed containers.[4]

  • Specific Hazards: The material is combustible, and containers may explode when heated.[4][7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[4][7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][7]

Logical and Workflow Diagrams

Hazard_Response_Workflow cluster_exposure Exposure Event cluster_decontamination Immediate Decontamination cluster_assessment Medical Assessment cluster_symptoms Symptom Monitoring exposure Exposure Occurs (Skin/Eye Contact, Inhalation, Ingestion) skin_wash Skin Contact: Wash with soap and water exposure->skin_wash eye_rinse Eye Contact: Rinse with water for 15 min exposure->eye_rinse fresh_air Inhalation: Move to fresh air exposure->fresh_air rinse_mouth Ingestion: Rinse mouth with water exposure->rinse_mouth seek_medical Seek Medical Attention skin_wash->seek_medical eye_rinse->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical sds_info Provide SDS to Physician seek_medical->sds_info symptoms Monitor for Symptoms: - Headache, Dizziness - Nausea, Vomiting - Respiratory Difficulty seek_medical->symptoms Treat symptomatically

Caption: First aid response workflow for exposure to Ethyl 3-hydroxy-3-methylbutanoate.

Spill_Response_Plan cluster_spill Spill Incident cluster_safety Immediate Safety Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Wear Appropriate PPE ignition->ppe prevent_drains Prevent Entry into Drains ppe->prevent_drains absorb Absorb with Inert Material prevent_drains->absorb collect Collect in Sealed Containers absorb->collect dispose Dispose of Waste According to Regulations collect->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

References

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate-d6: Synthesis, Characterization, and Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-hydroxy-3-methylbutanoate-d6, a deuterated isotopologue of ethyl 3-hydroxy-3-methylbutanoate (B1233616). This document details its synthesis, chemical properties, and, most importantly, its critical role as an internal standard in quantitative analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information herein is curated for professionals in research, and drug development who require precise and accurate quantification of small molecule analytes in complex biological matrices.

Introduction to this compound

This compound is the deuterium-labeled form of Ethyl 3-hydroxy-3-methylbutanoate, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis.[1] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[2] This co-elution and similar ionization response, with a distinct mass difference, allows for accurate correction of matrix effects and variations in sample processing, leading to highly reliable quantification.[3][4]

Chemical and Physical Properties

While specific experimental data for the deuterated form is not extensively published, the properties are expected to be very similar to the non-deuterated analogue.

PropertyValue (Non-deuterated)Value (Deuterated)Reference
Chemical Formula C₇H₁₄O₃C₇H₈D₆O₃[5]
Molecular Weight 146.18 g/mol 152.22 g/mol [5]
CAS Number 18267-36-230385-86-5[5]
Boiling Point 215.7 ± 13.0 °C at 760 mmHgExpected to be similar to non-deuterated form[5]
Flash Point 83.8 ± 12.6 °CExpected to be similar to non-deuterated form[5]
LogP 0.33Expected to be similar to non-deuterated form[5]
Appearance LiquidLiquid[1]

Synthesis of this compound

Proposed Synthetic Pathway: Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters.[6][7] In this proposed pathway, the key starting material would be deuterated acetone (B3395972) (acetone-d6).

Reaction Scheme:

Reformatsky Reaction reagents Ethyl bromoacetate (B1195939) + Zinc intermediate Zinc enolate intermediate reagents->intermediate 1. Activation acetone_d6 Acetone-d6 (CD3)2CO product This compound intermediate->product 2. Reaction with Acetone-d6 3. Acidic workup

Caption: Proposed synthesis of this compound via the Reformatsky reaction.

Detailed Protocol (Hypothetical):

  • Activation of Zinc: Zinc dust is activated, typically by washing with dilute acid, water, ethanol, and ether, then dried under vacuum.

  • Reaction: To a solution of deuterated acetone in an anhydrous solvent (e.g., THF or diethyl ether), activated zinc is added. A solution of ethyl bromoacetate in the same solvent is then added dropwise with stirring. The reaction is often initiated by gentle heating.

  • Workup: After the reaction is complete, it is quenched with a dilute acid (e.g., HCl or H₂SO₄) to hydrolyze the zinc complex.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analogue and other structurally similar short-chain fatty acids or organic acids in biological matrices.[1]

General Workflow for Bioanalytical Methods

The use of a deuterated internal standard is a cornerstone of robust bioanalytical method development and validation, as outlined by regulatory bodies.[9][10][11]

Bioanalytical Workflow sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound sample->spike extraction Sample Preparation (e.g., LLE, SPE) spike->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Quantification (Analyte/IS Ratio) analysis->quantification

Caption: General workflow for the use of this compound as an internal standard.

Experimental Protocol: GC-MS Analysis of Organic Acids in Urine (Exemplary)

This protocol is a representative example based on established methods for organic acid profiling.[2][12][13][14]

1. Sample Preparation:

  • To 1 mL of urine, add a known amount of this compound solution.
  • Acidify the sample to a pH < 2 with HCl.
  • Extract the organic acids with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (repeat 2-3 times).
  • Combine the organic extracts and dry them under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) in a solvent like pyridine (B92270) or acetonitrile.
  • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids. This step increases the volatility and thermal stability of the analytes for GC analysis.

3. GC-MS Parameters:

ParameterTypical Value
GC Column DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL (split or splitless)
Injector Temperature 250-280 °C
Oven Temperature Program Initial temp: 60-80°C, hold for 1-2 min, ramp at 5-10 °C/min to 280-300°C, hold for 5-10 min
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280-300 °C
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

4. Quantification:

  • Monitor characteristic ions for the TMS derivative of ethyl 3-hydroxy-3-methylbutanoate and its deuterated internal standard.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard must be validated to ensure its reliability.[9][10][11] The following table summarizes key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve The relationship between the analyte concentration and the response.Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero calibration points.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of the analyte response in the presence and absence of matrix should be consistent.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

This compound is an essential tool for researchers and drug development professionals who require accurate quantification of small organic acids and related metabolites. Its use as a stable isotope-labeled internal standard in mass spectrometry-based bioanalytical methods ensures the highest level of data integrity by effectively compensating for matrix effects and procedural variability. While a specific, dedicated body of literature for this particular deuterated standard is not extensive, its synthesis and application are based on well-established and robust chemical and analytical principles. The methodologies and data presented in this guide provide a strong foundation for the successful implementation of this compound in rigorous quantitative workflows.

References

Synonyms for Ethyl 3-hydroxy-3-methylbutanoate-d6 (e.g., Ethyl 3-hydroxy-3-methylbutyrate-d6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-hydroxy-3-methylbutanoate-d6, a deuterated stable isotope-labeled compound. It is primarily intended for professionals in research and development who utilize sensitive analytical techniques for the quantification of organic acids and related metabolites. This document covers the synonyms, chemical properties, and a detailed, representative experimental protocol for its application as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Identity and Synonyms

This compound is the deuterated form of Ethyl 3-hydroxy-3-methylbutanoate (B1233616). The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its mass-to-charge ratio.[1]

Below is a table summarizing the common synonyms and identifiers for both the deuterated and non-deuterated forms of the compound.

IdentifierThis compoundEthyl 3-hydroxy-3-methylbutanoate
Primary Name This compoundEthyl 3-hydroxy-3-methylbutanoate
Synonyms Ethyl 3-hydroxy-3-methylbutyrate-d6[1]Ethyl 3-hydroxy-3-methylbutyrate[2]
ETHYL 3-HYDROXY-3-METHYL-D3-BUTYRATE--D3[3]Butanoic acid, 3-hydroxy-3-methyl-, ethyl ester[2]
Ethyl 3-Hydroxy-3-methyl-d3-butyrate-4,4,4-d3[3]Ethyl 3-methyl 3-hydroxy-butanoate[4][5]
CAS Number 30385-86-5[3]18267-36-2[2]

Physicochemical Properties

The following table summarizes the available quantitative data for this compound and its non-deuterated analog. Data for the deuterated form is limited, and therefore, properties of the non-deuterated form are provided for reference.

PropertyThis compoundEthyl 3-hydroxy-3-methylbutanoate
Molecular Formula C₇H₈D₆O₃[3]C₇H₁₄O₃[4][5]
Molecular Weight 152.22 g/mol [6]146.18 g/mol [7][8]
Density 1.0±0.1 g/cm³[3]Not available
Boiling Point 215.7±13.0 °C at 760 mmHg[3]Not available
Flash Point 83.8±12.6 °C[3]Not available
LogP 0.33[3]0.710[9]
Refractive Index 1.434[3]1.405-1.447[7]
Appearance LiquidClear colourless liquid[7]

Experimental Protocol: Quantification of Short-Chain Fatty Acids using GC-MS with this compound as an Internal Standard

This section provides a detailed, representative protocol for the quantitative analysis of short-chain fatty acids (SCFAs) in biological matrices, such as plasma or fecal extracts, using this compound as an internal standard (IS). This method is adapted from established protocols for similar analyses.[10][11]

Materials and Reagents
  • Analytes: Acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid, hexanoic acid.

  • Internal Standard (IS): this compound

  • Derivatization Agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl)

  • Solvents: Ethyl acetate (B1210297) (GC grade), Methanol (anhydrous, GC grade), Pyridine (anhydrous, GC grade)

  • Acidifying Agent: Concentrated Hydrochloric Acid (HCl)

  • Drying Agent: Anhydrous Sodium Sulfate

  • Sample Matrix: e.g., Human plasma, fecal water

Sample Preparation Workflow

The following diagram illustrates the general workflow for sample preparation.

G cluster_sample_prep Sample Preparation Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Add known concentration of IS Acidify Acidify with HCl Spike->Acidify Protonate SCFAs Extract Extract with Ethyl Acetate Acidify->Extract Liquid-liquid extraction Dry Dry Organic Phase (Na2SO4) Extract->Dry Remove water Derivatize Derivatize with MTBSTFA Dry->Derivatize Increase volatility GCMS GC-MS Analysis Derivatize->GCMS Inject into GC-MS G cluster_selection Internal Standard Selection Criteria Analyte Target Analyte(s) IS Internal Standard (IS) Properties Similar Physicochemical Properties IS->Properties should have Distinction Mass Spectrometric Distinction IS->Distinction must be Behavior Similar Extraction and Ionization Behavior Properties->Behavior leads to Result Accurate Quantification Behavior->Result enables Distinction->Result allows for

References

The Pivotal Role of Deuterium Labeling in Ethyl 3-hydroxy-3-methylbutanoate-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-hydroxy-3-methylbutanoate-d6, a deuterated isotopologue of the endogenous metabolite and dietary supplement component, β-hydroxy β-methylbutyrate (HMB) ethyl ester. The strategic incorporation of six deuterium (B1214612) atoms into the molecule imparts unique properties that are invaluable for a range of applications in biomedical research and drug development. This document will delve into the synthesis, key applications, and the underlying principles of deuterium labeling that make this compound an essential tool for researchers. We will explore its role as an internal standard in bioanalytical assays, its utility as a tracer in metabolic studies, and the implications of the kinetic isotope effect on its biochemical behavior. Detailed experimental protocols and visual workflows are provided to facilitate practical implementation in a laboratory setting.

Introduction

Ethyl 3-hydroxy-3-methylbutanoate (B1233616) is the ethyl ester of β-hydroxy β-methylbutyrate (HMB), a metabolite of the branched-chain amino acid leucine. HMB is known to play a role in muscle protein synthesis and has been investigated for its potential therapeutic effects in conditions associated with muscle wasting.[1][2] The deuterated analog, this compound, is a stable isotope-labeled version of this molecule where six hydrogen atoms on the two methyl groups are replaced with deuterium. This isotopic substitution, while minimally altering the compound's chemical properties, provides a distinct mass signature that is readily detectable by mass spectrometry. This key feature underpins its primary applications in modern research.[3]

The primary roles of deuterium labeling in this compound are:

  • Internal Standard for Quantitative Bioanalysis: Its near-identical chemical behavior to the endogenous, non-labeled compound makes it an ideal internal standard for correcting analytical variability in LC-MS/MS and GC-MS assays.[4][5]

  • Tracer for Metabolic and Pharmacokinetic Studies: The deuterium label allows for the tracking of the molecule and its metabolites in biological systems, providing insights into absorption, distribution, metabolism, and excretion (ADME) pathways.[1]

  • Tool for Investigating the Kinetic Isotope Effect (KIE): The increased mass of deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect. Studying these effects can provide valuable information about enzymatic reaction mechanisms.[6]

This guide will provide a detailed exploration of these roles, supported by experimental protocols and data.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. While many physicochemical properties are similar, subtle differences can arise due to the stronger C-D bond compared to the C-H bond.[7]

PropertyEthyl 3-hydroxy-3-methylbutanoateThis compoundReference
Molecular Formula C₇H₁₄O₃C₇H₈D₆O₃[8],[3]
Molecular Weight 146.18 g/mol 152.22 g/mol [8],[3]
Appearance LiquidLiquid[3]
Boiling Point ~215.7 °C at 760 mmHg (Predicted)Not experimentally determined, expected to be slightly higher than the non-deuterated form.[9]
LogP 0.33 (Predicted)Not experimentally determined, expected to be very similar to the non-deuterated form.[9]

Mass Spectral Fragmentation:

In mass spectrometry, the fragmentation pattern of this compound will show a characteristic mass shift of +6 amu for the molecular ion and for any fragments retaining the two deuterated methyl groups. For example, in electron ionization (EI) GC-MS, a common fragment for the non-deuterated compound is the loss of a methyl group (m/z 131). For the d6 analog, this would correspond to the loss of a CD₃ group, resulting in a fragment at m/z 134. Another prominent fragment from the loss of the ethyl group (C₂H₅) would be observed at m/z 101 for the unlabeled compound and m/z 107 for the d6 version.

Synthesis of this compound

The synthesis of this compound can be achieved through established organic reactions, such as the Reformatsky or Grignard reactions, using a deuterated starting material. A plausible synthetic route involves the reaction of ethyl bromoacetate (B1195939) with deuterated acetone (B3395972) (acetone-d6) in the presence of zinc metal (Reformatsky reaction).

Experimental Protocol: Reformatsky Reaction

This protocol is adapted from the general procedure for the Reformatsky reaction.[10][11]

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Anhydrous toluene (B28343)

  • Ethyl bromoacetate

  • Acetone-d6 (B32918)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous toluene under a nitrogen atmosphere until the iodine color disappears.

  • To the activated zinc suspension, add a solution of ethyl bromoacetate and acetone-d6 in anhydrous toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Applications in Research and Drug Development

Internal Standard in Quantitative Bioanalysis

The most common application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, particularly LC-MS/MS and GC-MS.[4] Because it shares nearly identical physicochemical properties with the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[5] This allows for accurate correction of analyte loss during sample preparation and instrumental analysis.

Experimental Protocol: LC-MS/MS Quantification of Ethyl 3-hydroxy-3-methylbutanoate in Plasma

This protocol provides a general framework for the quantification of Ethyl 3-hydroxy-3-methylbutanoate in a biological matrix.

Materials:

  • Human plasma

  • Ethyl 3-hydroxy-3-methylbutanoate (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) with 0.1% formic acid (protein precipitation solvent)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or quality control, add 10 µL of this compound solution (at a fixed concentration).

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 Mobile Phase A:B.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient of Mobile Phase A and B.

    • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.

      • Example MRM transition for analyte (deprotonated): m/z 145 -> m/z 101

      • Example MRM transition for IS (deprotonated): m/z 151 -> m/z 107

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracer

Deuterium-labeled compounds are powerful tools for tracing the metabolic fate of molecules in vivo.[1] By administering this compound, researchers can track its conversion to HMB-d6 and subsequent metabolites in various tissues and biofluids. This is crucial for understanding the pharmacokinetics and metabolism of HMB and its derivatives.

Investigation of the Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[6] If a C-H bond cleavage is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. This is known as a primary kinetic isotope effect (KIE). By comparing the rate of metabolism of Ethyl 3-hydroxy-3-methylbutanoate with its d6 analog, researchers can gain insights into the mechanisms of the enzymes responsible for its biotransformation.

Signaling Pathways and Logical Relationships

The biological effects of HMB, the active metabolite of Ethyl 3-hydroxy-3-methylbutanoate, are primarily mediated through the mTOR signaling pathway, which is a central regulator of muscle protein synthesis.[12][13]

HMB_mTOR_Pathway HMB-Mediated mTOR Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ethyl_3_hydroxy_3_methylbutanoate_d6 Ethyl 3-hydroxy- 3-methylbutanoate-d6 HMB_d6 HMB-d6 Ethyl_3_hydroxy_3_methylbutanoate_d6->HMB_d6 Hydrolysis by Esterases mTORC1 mTORC1 HMB_d6->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition of Phosphorylation Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Release of Inhibition

Caption: HMB-Mediated mTOR Signaling Pathway.

This diagram illustrates how HMB, after being hydrolyzed from its ethyl ester form, activates the mTORC1 complex. This activation leads to the phosphorylation of downstream targets like p70S6K and the inhibition of eIF4E-BP1, both of which ultimately promote muscle protein synthesis.

Experimental Workflows

A typical bioanalytical workflow using this compound as an internal standard involves several key steps from sample receipt to final data analysis.

Bioanalytical_Workflow Bioanalytical Workflow Using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Peak_Integration 7. Peak Integration (Analyte and IS) LC_MS_MS_Analysis->Peak_Integration Calibration_Curve 8. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 9. Quantification of Unknowns Calibration_Curve->Quantification

Caption: Bioanalytical Workflow.

This workflow diagram outlines the sequential steps involved in a typical bioanalytical assay, from the initial collection of the biological sample to the final quantification of the analyte of interest using a deuterated internal standard.

Conclusion

This compound is a powerful and versatile tool in the fields of biomedical research and drug development. The strategic incorporation of deuterium provides a distinct mass signature that enables its use as a highly reliable internal standard for accurate quantification of its endogenous counterpart. Furthermore, its application as a metabolic tracer allows for detailed investigations into the pharmacokinetic and metabolic pathways of HMB. The study of the kinetic isotope effect with this molecule can also yield valuable insights into enzymatic mechanisms. The detailed protocols and workflows provided in this guide are intended to facilitate the practical application of this compound, empowering researchers to generate high-quality, reliable data in their studies of muscle metabolism and beyond.

References

Methodological & Application

Application Notes: Quantitative Analysis of Ethyl 3-hydroxy-3-methylbutanoate using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-3-methylbutanoate (B1233616) is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, and as a potential biomarker. Accurate and precise quantification of this analyte in complex biological matrices necessitates a robust analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as Ethyl 3-hydroxy-3-methylbutanoate-d6, is the gold standard for quantitative analysis as it effectively corrects for variations in sample preparation, injection volume, and instrument response.

These application notes provide a detailed protocol for the quantitative analysis of Ethyl 3-hydroxy-3-methylbutanoate in a biological matrix (e.g., plasma) using this compound as an internal standard. The method employs liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of Ethyl 3-hydroxy-3-methylbutanoate from a plasma sample.

Materials:

  • Plasma samples

  • Ethyl 3-hydroxy-3-methylbutanoate (analyte) standard solutions

  • This compound (internal standard) working solution (e.g., 1 µg/mL in methanol)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Conical glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Sample Aliquoting: Pipette 1.0 mL of the plasma sample into a 15 mL conical glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Vortex: Briefly vortex mix the samples for 10 seconds.

  • Extraction: Add 5.0 mL of dichloromethane to the tube.

  • Vortex Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of Ethyl 3-hydroxy-3-methylbutanoate. Instrument conditions may need to be optimized for your specific system.

GC Parameter Value
Instrument Agilent 7890A GC with 5975C MS or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
Injector Mode Splitless
Injector Temp. 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C
Injection Volume 1 µL
MS Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C
Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions is critical for the selectivity and sensitivity of the method. The following ions are proposed based on the known mass spectrum of Ethyl 3-hydroxy-3-methylbutanoate and the predicted mass shift for the d6-deuterated internal standard.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Ethyl 3-hydroxy-3-methylbutanoate10159, 116
This compound10765, 122

Note: The ions for the d6-internal standard are predicted based on a +6 Da shift for the major fragments. It is highly recommended to confirm these ions by infusing a standard of the deuterated compound into the mass spectrometer.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected method performance characteristics for the quantitative analysis of Ethyl 3-hydroxy-3-methylbutanoate. These values are representative and should be confirmed during method validation.

Parameter Expected Performance
Linearity (r²) > 0.995
Calibration Range 10 - 2000 ng/mL
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis workflow.

experimental_workflow sample Plasma Sample spike Spike with This compound sample->spike lle Liquid-Liquid Extraction (Dichloromethane) spike->lle separate Centrifuge to Separate Phases lle->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute analyze GC-MS Analysis (SIM Mode) reconstitute->analyze quantify Quantification using Calibration Curve analyze->quantify

Caption: GC-MS quantitative analysis workflow.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for Ethyl 3-hydroxy-3-methylbutanoate and the corresponding predicted fragments for the d6-labeled internal standard.

fragmentation_pathway cluster_analyte Ethyl 3-hydroxy-3-methylbutanoate (Analyte) cluster_is This compound (Internal Standard) mol_ion [M]+• m/z 146 frag1 [M-CH3]+• m/z 131 mol_ion->frag1 - •CH3 frag2 [M-C2H5O]+• m/z 101 (Quantifier) mol_ion->frag2 - •OC2H5 frag3 [M-C2H5OH]+• m/z 116 (Qualifier) mol_ion->frag3 - C2H5OH frag4 [C(CH3)2OH]+• m/z 59 (Qualifier) mol_ion->frag4 α-cleavage mol_ion_d6 [M]+• m/z 152 frag1_d6 [M-CD3]+• m/z 133 mol_ion_d6->frag1_d6 - •CD3 frag2_d6 [M-C2H5O]+• m/z 107 (Quantifier) mol_ion_d6->frag2_d6 - •OC2H5 frag3_d6 [M-C2H5OH]+• m/z 122 (Qualifier) mol_ion_d6->frag3_d6 - C2H5OH frag4_d6 [C(CD3)2OH]+• m/z 65 (Qualifier) mol_ion_d6->frag4_d6 α-cleavage

Caption: Proposed EI fragmentation pathways.

Application Notes and Protocols for Quantitative Analysis of Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Ethyl 3-hydroxy-3-methylbutanoate (B1233616) using its deuterated internal standard, Ethyl 3-hydroxy-3-methylbutanoate-d6, in biological matrices. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive quantification.

Overview

Ethyl 3-hydroxy-3-methylbutanoate is a small ester of interest in various fields, including metabolism studies and as a potential biomarker. Accurate quantification in biological fluids is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.[1] This protocol outlines a robust method for sample preparation, chromatographic separation, and mass spectrometric detection.

Physicochemical Properties

A summary of the physicochemical properties of Ethyl 3-hydroxy-3-methylbutanoate is presented in Table 1. These properties are essential for developing appropriate extraction and chromatographic methods.

Table 1: Physicochemical Properties of Ethyl 3-hydroxy-3-methylbutanoate

PropertyValueReference
Molecular Formula C₇H₁₄O₃[2][3]
Molecular Weight 146.18 g/mol [2][3]
Monoisotopic Mass 146.0943 Da[3]
logP (predicted) 0.4[3]
Predicted CCS [M+H]⁺ (Ų) 131.6[3]
Predicted CCS [M+Na]⁺ (Ų) 138.6[3]

Experimental Protocols

Materials and Reagents
  • Ethyl 3-hydroxy-3-methylbutanoate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, rat plasma)

Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Ethyl 3-hydroxy-3-methylbutanoate and this compound in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

  • Prepare serial dilutions of the Ethyl 3-hydroxy-3-methylbutanoate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution (100 ng/mL):

  • Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[4]

  • Aliquot 100 µL of the biological matrix sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase HPLC method is suitable for the analysis of Ethyl 3-hydroxy-3-methylbutanoate.[5] For Mass-Spec (MS) compatible applications, formic acid should be used as a mobile phase modifier.[5]

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 3

Table 3: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification. The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Table 4: Mass Spectrometry Parameters (Requires Optimization)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 5: MRM Transitions (Requires Optimization)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ethyl 3-hydroxy-3-methylbutanoate 147.1To be determined100To be determined
This compound 153.1To be determined100To be determined

Note: The precursor ion for the analyte is the [M+H]⁺ adduct. The precursor for the deuterated internal standard is [M+6+H]⁺. Product ions and collision energies must be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan.

Data Analysis and Quantification

The concentration of Ethyl 3-hydroxy-3-methylbutanoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The linearity of the calibration curve should be assessed using a weighted linear regression model.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample add_is Add Internal Standard (d6) start->add_is 100 µL precipitate Protein Precipitation (Acetonitrile) add_is->precipitate Add 300 µL ACN centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate Supernatant reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms Inject integrate Peak Integration lc_ms->integrate quantify Quantification integrate->quantify Area Ratio report Reporting quantify->report Concentration

Caption: Workflow for the quantitative analysis of Ethyl 3-hydroxy-3-methylbutanoate.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte and the internal standard in the quantitative LC-MS/MS assay.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_quant Quantification analyte Ethyl 3-hydroxy-3-methylbutanoate analyte_precursor Precursor Ion [M+H]⁺ = 147.1 analyte->analyte_precursor Ionization analyte_product Product Ion (To be determined) analyte_precursor->analyte_product Fragmentation ratio Peak Area Ratio (Analyte / IS) analyte_product->ratio is This compound is_precursor Precursor Ion [M+6+H]⁺ = 153.1 is->is_precursor Ionization is_product Product Ion (To be determined) is_precursor->is_product Fragmentation is_product->ratio concentration Final Concentration ratio->concentration Calibration Curve

Caption: Analyte and internal standard relationship for quantification.

References

Application Notes and Protocols: Ethyl 3-hydroxy-3-methylbutanoate-d6 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of small molecules is paramount to understanding complex biological systems, identifying biomarkers, and elucidating metabolic pathways. Ethyl 3-hydroxy-3-methylbutanoate (B1233616) is a short-chain fatty acid ester that may be present in various biological matrices. Its accurate quantification can be challenging due to sample matrix effects and variability in analytical procedures. The use of a stable isotope-labeled internal standard, such as Ethyl 3-hydroxy-3-methylbutanoate-d6, is the gold standard for quantitative metabolomics studies.[1] The deuterium-labeled standard is chemically identical to the endogenous analyte, but its increased mass allows it to be distinguished by mass spectrometry. This enables correction for analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and reproducible results.

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in quantitative metabolomics workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.

Applications in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of its unlabeled counterpart, Ethyl 3-hydroxy-3-methylbutanoate. This is crucial in various research areas, including:

  • Clinical Metabolomics: To study the role of short-chain fatty acid esters in health and disease, and for the discovery and validation of disease biomarkers.

  • Drug Development: To assess the impact of drug candidates on metabolic pathways and to conduct pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Microbiome Research: To investigate the production of metabolites by the gut microbiota and their influence on host metabolism.

  • Food Science and Nutrition: To analyze the metabolic fate of dietary components and their impact on physiological processes.

Quantitative Data Summary

The following table represents hypothetical, yet realistic, quantitative data from a validation study of an LC-MS/MS method for the analysis of Ethyl 3-hydroxy-3-methylbutanoate in human plasma, using this compound as the internal standard.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%
Matrix Effect Minimal (<15%)
Extraction Recovery > 85%

Experimental Protocols

Protocol 1: Quantification of Ethyl 3-hydroxy-3-methylbutanoate in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of Ethyl 3-hydroxy-3-methylbutanoate from human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Ethyl 3-hydroxy-3-methylbutanoate (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation

  • Thawing: Thaw frozen plasma samples on ice.

  • Spiking with Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • Ethyl 3-hydroxy-3-methylbutanoate: Q1: 147.1 m/z, Q3: 101.1 m/z

    • This compound: Q1: 153.1 m/z, Q3: 107.1 m/z

    • Note: These transitions should be optimized empirically.

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of Ethyl 3-hydroxy-3-methylbutanoate in the plasma samples is determined from the calibration curve.

Protocol 2: Quantification of Ethyl 3-hydroxy-3-methylbutanoate in Biological Samples by GC-MS (with Derivatization)

For volatile compounds like esters, GC-MS can be a powerful analytical tool. To improve chromatographic properties and sensitivity, derivatization of the hydroxyl group is often employed.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine (B92270) or other suitable solvent.

  • GC-MS grade hexane.

2. Sample Preparation

  • Extraction: Perform an extraction similar to the LC-MS/MS protocol (steps 2.1 to 2.5).

  • Drying: After centrifugation, transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature.

  • Reconstitution: Add 100 µL of hexane, vortex, and transfer to a GC-MS autosampler vial.

3. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions (Hypothetical for TMS-derivatized compounds):

    • Ethyl 3-hydroxy-3-methylbutanoate-TMS: m/z corresponding to characteristic fragments.

    • This compound-TMS: m/z corresponding to characteristic fragments with a +6 Da shift.

    • Note: Fragment ions must be determined empirically.

Visualization of Workflows and Pathways

G Experimental Workflow for LC-MS/MS Analysis sample Plasma Sample (100 µL) is_spike Spike with This compound sample->is_spike precipitation Protein Precipitation (400 µL Acetonitrile) is_spike->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing and Quantification analysis->data

Caption: LC-MS/MS sample preparation workflow.

G Putative Metabolic Pathway of Ethyl 3-hydroxy-3-methylbutanoate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ester Ethyl 3-hydroxy-3-methylbutanoate Hydrolysis Hydrolysis (Esterases) Ester->Hydrolysis Acid 3-Hydroxy-3-methylbutanoic Acid Hydrolysis->Acid Ethanol Ethanol Hydrolysis->Ethanol Glucuronidation Glucuronidation (UGTs) Acid->Glucuronidation Conjugation Amino Acid Conjugation (e.g., with Glycine) Acid->Conjugation Glucuronide 3-Hydroxy-3-methylbutanoic Acid Glucuronide Glucuronidation->Glucuronide Excretion Excretion (Urine, Feces) Glucuronide->Excretion Glycine_conj Glycine Conjugate Conjugation->Glycine_conj Glycine_conj->Excretion

References

Application Note: Quantitative Analysis of Ethyl 3-hydroxy-3-methylbutanoate in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and precision in quantitative analysis.[1] By employing a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations during sample preparation and instrumental analysis, leading to highly reliable data.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 3-hydroxy-3-methylbutanoate (B1233616) in human plasma. The protocol utilizes Ethyl 3-hydroxy-3-methylbutanoate-d6 as the internal standard, ensuring the highest level of accuracy for pharmacokinetic, metabolomic, or clinical research studies. Deuterated internal standards are considered the gold standard in quantitative bioanalysis as their chemical and physical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus compensating for analytical variability.[2][4][5]

Ethyl 3-hydroxy-3-methylbutanoate is an organic ester that may be of interest in various biological and industrial processes. Its accurate quantification in biological matrices is crucial for understanding its physiological roles and metabolic fate.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled analyte (the internal standard) to a sample containing the native analyte.[1] The sample is then processed, and the ratio of the native analyte to the isotopically labeled standard is measured by a mass spectrometer. Since the standard and the analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio constant.[1] This allows for highly accurate calculation of the initial concentration of the native analyte in the sample.

Experimental Protocols

Materials and Reagents
  • Ethyl 3-hydroxy-3-methylbutanoate (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (≥99%)

  • Human plasma (sourced ethically)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Ethyl 3-hydroxy-3-methylbutanoate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Ethyl 3-hydroxy-3-methylbutanoate primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL internal standard working solution (this compound) to each tube, except for blank samples (to which 20 µL of methanol is added).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.5 kV
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethyl 3-hydroxy-3-methylbutanoate147.1101.110
This compound153.1107.110

Note: The precursor ion corresponds to [M+H]⁺. The product ions and collision energies should be optimized for the specific instrument used.

Data Presentation

The performance of this IDMS method is summarized in the table below. These values are representative of what can be expected from a validated assay of this nature.

Performance MetricResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal and compensated by the internal standard

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Spike Add Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for the IDMS analysis.

chemical_structures cluster_analyte Analyte cluster_is Internal Standard Analyte_img Analyte_img IS_img IS_img Analyte_label Ethyl 3-hydroxy-3-methylbutanoate (C7H14O3) MW: 146.18 g/mol IS_label This compound (C7H8D6O3) MW: 152.22 g/mol

References

Application Notes and Protocols for the Preparation of Ethyl 3-hydroxy-3-methylbutanoate-d6 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Ethyl 3-hydroxy-3-methylbutanoate-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. Adherence to these guidelines is essential to maintain the isotopic purity and chemical integrity of the standard, ensuring the reliability of experimental results.

Introduction

This compound is the deuterium-labeled form of Ethyl 3-hydroxy-3-methylbutanoate. It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The deuterium (B1214612) labels provide a distinct mass difference from the endogenous analyte, allowing for precise correction of matrix effects and variability during sample preparation and analysis.

Proper preparation of stock solutions is the first and a critical step in any quantitative workflow. Mishandling of deuterated standards can lead to degradation, contamination, or hydrogen-deuterium (H-D) exchange, all of which can compromise the accuracy of analytical data. These notes provide best practices for solvent selection, solution preparation, and storage.

Data Presentation

The selection of an appropriate solvent is critical for the stability and utility of the stock solution. The solubility of the non-deuterated analogue, Ethyl 3-hydroxy-3-methylbutanoate, provides a strong indication of suitable solvents for the deuterated version.

SolventSolubility of Ethyl 3-hydroxy-3-methylbutanoateSuitability for d6 Stock SolutionRationale
Methanol (B129727) SolubleHighly Recommended A common, high-purity aprotic solvent that is less likely to cause H-D exchange. Compatible with reversed-phase LC-MS.
Acetonitrile SolubleHighly Recommended Another high-purity aprotic solvent, ideal for LC-MS applications due to its favorable chromatographic properties.
Ethanol (B145695) Soluble[1]Recommended with CautionWhile soluble, ethanol is a protic solvent and may present a slightly higher risk of H-D exchange over long-term storage compared to methanol or acetonitrile.
DMSO Soluble[1]Recommended for specific applicationsA strong aprotic solvent, useful for achieving higher concentrations if needed. However, its high boiling point can be problematic for GC-MS and some LC-MS interfaces.
Water Soluble[1]Not RecommendedAs a protic solvent, water significantly increases the risk of hydrogen-deuterium exchange, which would compromise the isotopic purity of the standard.

Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C (long-term)Minimizes solvent evaporation and potential degradation.
4°C (short-term)Suitable for working solutions or temporary storage.
Container Amber glass vial with PTFE-lined capProtects from light-induced degradation and ensures a tight seal to prevent evaporation and moisture entry.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Recommended, especially for long-term storage, to displace air and prevent oxidation.

Experimental Protocols

This section details the step-by-step procedure for preparing a primary stock solution of this compound.

Materials and Equipment
  • This compound (solid or liquid)

  • High-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile)

  • Calibrated analytical balance (for solids)

  • Calibrated micropipettes (for liquids)

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen), if available

Protocol for Preparing a 1 mg/mL Stock Solution
  • Equilibration: Before opening, allow the vial containing the this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture into the container, which could lead to H-D exchange.

  • Weighing (for solids) or Measuring (for liquids):

    • If the standard is a solid: Accurately weigh a precise amount (e.g., 1.0 mg) of the standard using a calibrated analytical balance.

    • If the standard is a liquid: Accurately measure a precise volume using a calibrated micropipette. The required volume will depend on the density of the liquid standard (consult the Certificate of Analysis).

  • Dissolution:

    • Quantitatively transfer the weighed solid or measured liquid to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

    • Add a small amount of the chosen high-purity solvent (e.g., Methanol or Acetonitrile) to the flask to dissolve the standard. Gently swirl the flask to ensure complete dissolution.

  • Dilution to Volume:

    • Once the standard is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Use a pipette to add the final drops of solvent to ensure accuracy.

  • Mixing:

    • Cap the volumetric flask securely and mix the solution thoroughly by inverting the flask at least 10-15 times.

  • Aliquoting and Storage:

    • Transfer the prepared stock solution into smaller, clearly labeled amber glass vials with PTFE-lined caps.

    • If available, flush the headspace of each vial with an inert gas (Argon or Nitrogen) before sealing.

    • Store the stock solution at -20°C for long-term storage.

Visualizations

The following diagrams illustrate the key workflows and considerations for preparing and handling this compound stock solutions.

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start: Obtain Standard equilibrate Equilibrate to Room Temp. start->equilibrate weigh_measure Weigh (Solid) or Measure (Liquid) equilibrate->weigh_measure dissolve Dissolve in Solvent in Volumetric Flask weigh_measure->dissolve dilute Dilute to Final Volume dissolve->dilute mix Mix Thoroughly dilute->mix aliquot Aliquot into Amber Vials mix->aliquot inert_gas Flush with Inert Gas (Optional but Recommended) aliquot->inert_gas store Store at -20°C inert_gas->store end End: Ready for Use store->end

Caption: Workflow for preparing the stock solution.

H_D_Exchange_Prevention Key Considerations to Prevent H-D Exchange center_node Preserve Isotopic Purity solvent Use High-Purity Aprotic Solvents (Methanol, Acetonitrile) center_node->solvent temp Equilibrate to Room Temp. Before Opening center_node->temp storage_cond Store in Tightly Sealed Amber Vials center_node->storage_cond atmosphere Use Inert Gas Atmosphere for Long-Term Storage center_node->atmosphere

Caption: Preventing hydrogen-deuterium exchange.

References

Application Notes and Protocols: Ethyl 3-hydroxy-3-methylbutanoate-d6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-hydroxy-3-methylbutanoate-d6 as a versatile tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed below are intended to guide researchers in leveraging this deuterated standard for quantitative analysis and metabolic tracer studies, enhancing the precision and depth of experimental outcomes.

Introduction

This compound is the deuterium-labeled analogue of Ethyl 3-hydroxy-3-methylbutanoate. The replacement of six hydrogen atoms with deuterium (B1214612) (²H or D) on the two methyl groups at the C3 position renders it a powerful tool for various NMR applications. Deuterated molecules are invaluable in NMR spectroscopy as they can serve as internal standards for quantitative NMR (qNMR), act as tracers in metabolic studies, and help in simplifying complex proton NMR spectra.[1][2] The low natural abundance of deuterium (approximately 0.015%) ensures that the signals from the deuterated compound do not interfere with the proton signals of the analyte, providing a clear background for analysis.[3][4]

Key Applications

  • Internal Standard for Quantitative NMR (qNMR): this compound can be used as an internal standard to accurately determine the concentration of analytes in a sample.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification when compared to a known amount of a standard.[1] The deuteration at the methyl groups minimizes overlapping signals in the ¹H NMR spectrum, which is a common challenge with non-deuterated standards.[1]

  • Tracer in Metabolic Studies: Stable isotope-labeled compounds, such as this compound, are instrumental in elucidating metabolic pathways.[5] By introducing the deuterated compound into a biological system, researchers can track its metabolic fate using NMR spectroscopy, providing insights into biochemical transformations and fluxes.[6]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data for this compound. These values are estimated based on the known spectral data of the non-deuterated analogue and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CH₂- (Ethyl)4.12Quartet (q)7.1
-CH₂- (Backbone)2.45Singlet (s)N/A
-CH₃ (Ethyl)1.25Triplet (t)7.1
-OHVariableBroad Singlet (br s)N/A
-CD₃Not observed in ¹H NMRN/AN/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O172.5
C(OH)(CD₃)₂68.0
-O-CH₂-60.5
-CH₂-45.0
-CD₃~29 (septet, due to C-D coupling)
-CH₃ (Ethyl)14.2

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) Analysis using this compound as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using this compound as an internal standard.

1. Materials:

  • Analyte of interest
  • This compound (of known purity)
  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)[7]
  • High-precision analytical balance
  • NMR tubes
  • Volumetric flasks and pipettes

2. Sample Preparation: a. Accurately weigh a known amount of the analyte and this compound. b. Dissolve both compounds in a precise volume of deuterated NMR solvent in a volumetric flask. c. Transfer an appropriate volume of the solution to an NMR tube.

3. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the sample. b. Ensure the spectral width is sufficient to cover all signals from both the analyte and the internal standard. c. Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate quantification. d. Optimize shimming to obtain sharp and symmetrical peaks.

4. Data Processing and Analysis: a. Fourier transform the FID and phase correct the spectrum. b. Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the backbone -CH₂- protons at ~2.45 ppm is a suitable choice. c. Calculate the concentration of the analyte using the following equation:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum transfer->acquire_spectrum optimize_params Optimize Parameters (d1, shims) ft_phase Fourier Transform & Phasing optimize_params->ft_phase integrate Integrate Signals ft_phase->integrate calculate Calculate Concentration integrate->calculate

Figure 1. Workflow for quantitative NMR (qNMR) analysis.

Protocol 2: Metabolic Tracer Study using this compound

This protocol describes a general approach for using this compound as a tracer to study its metabolism in a biological system (e.g., cell culture, in vivo model).

1. Materials:

  • This compound
  • Biological system (e.g., cell culture, animal model)
  • Appropriate buffers and media
  • Quenching solution (e.g., cold methanol)
  • Extraction solvents (e.g., chloroform, water)
  • Deuterated NMR solvent with an internal standard (e.g., DSS, TMSP)

2. Experimental Procedure: a. Administration: Introduce a known concentration of this compound to the biological system. b. Incubation: Incubate the system for various time points to allow for metabolic conversion. c. Quenching and Extraction: i. At each time point, quench the metabolic activity rapidly (e.g., by flash-freezing or adding a cold quenching solution). ii. Perform a metabolite extraction (e.g., using a biphasic methanol/chloroform/water extraction) to separate metabolites from macromolecules. d. Sample Preparation for NMR: i. Lyophilize the aqueous or organic phase containing the metabolites. ii. Reconstitute the dried extract in a known volume of deuterated NMR solvent containing a reference standard. iii. Transfer the solution to an NMR tube.

3. NMR Data Acquisition: a. Acquire high-resolution ¹H or ²H NMR spectra. ²H NMR can directly detect the deuterated metabolites, while ¹H NMR can detect the disappearance of the parent compound and the appearance of new, non-deuterated signals from metabolic products.[8] b. For complex mixtures, 2D NMR experiments (e.g., COSY, HSQC) can be employed for metabolite identification.[6]

4. Data Analysis: a. Identify the signals corresponding to the parent compound and its metabolites by comparing the spectra to databases and reference compounds. b. Quantify the change in signal intensity over time to determine the rate of metabolism and identify the metabolic products.

Metabolic_Tracer_Workflow cluster_exp Experiment cluster_nmr NMR Analysis cluster_output Outcome administer Administer Deuterated Tracer incubate Incubate at Various Time Points administer->incubate quench Quench Metabolism incubate->quench extract Extract Metabolites quench->extract prepare_sample Prepare NMR Sample extract->prepare_sample acquire_nmr Acquire ¹H or ²H NMR Spectra prepare_sample->acquire_nmr process_data Process and Analyze Spectra acquire_nmr->process_data identify_quantify Identify and Quantify Metabolites process_data->identify_quantify pathway Elucidate Metabolic Pathway identify_quantify->pathway flux Determine Metabolic Flux

Figure 2. General workflow for a metabolic tracer study.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its application as an internal standard in qNMR allows for accurate and reliable quantification of small molecules. Furthermore, its use as a metabolic tracer provides a powerful method to investigate biochemical pathways and the disposition of xenobiotics. The protocols provided herein serve as a foundation for the implementation of this deuterated compound in NMR-based research, with the potential for significant contributions to drug development and metabolic studies.

References

Sample preparation techniques for analysis with Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ethyl 3-hydroxy-3-methylbutanoate-d6

Introduction

This compound is the deuterium-labeled form of Ethyl 3-hydroxy-3-methylbutanoate (B1233616).[1][2] Deuterated compounds are valuable tools in analytical chemistry, primarily serving as internal standards for quantitative analysis by mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation. However, their increased mass allows them to be distinguished by a mass spectrometer, making them ideal for correcting variations in sample extraction and instrument response.[3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of its non-deuterated analog or related compounds like β-hydroxy-β-methylbutyrate (HMB) in biological matrices.

Physicochemical Properties of Ethyl 3-hydroxy-3-methylbutanoate

PropertyValueReference
Molecular Formula C₇H₁₄O₃[4][5][6]
Molecular Weight 146.18 g/mol [4][5][6]
CAS Number 18267-36-2[4][5]
Boiling Point 215.7 ± 13.0 °C at 760 mmHg[2]
LogP 0.33 - 0.901[2][7]
Synonyms Ethyl 3-hydroxy-3-methylbutyrate, Butanoic acid, 3-hydroxy-3-methyl-, ethyl ester[4][5][7]

Application Note 1: Quantitative Analysis of HMB in Human Plasma by GC-MS

1. Principle

This protocol details the quantification of β-hydroxy-β-methylbutyrate (HMB) in human plasma. The method employs a liquid-liquid extraction (LLE) procedure to isolate the analyte and the internal standard from the plasma matrix.[8][9] this compound is added at the beginning of the sample preparation process to account for any loss during extraction and derivatization. Following extraction, the hydroxyl groups of HMB and the internal standard are derivatized to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC-MS analysis.[10] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

2. Experimental Protocol

2.1. Materials and Reagents

  • Human Plasma (K2-EDTA)

  • This compound (Internal Standard Stock)

  • β-hydroxy-β-methylbutyrate (HMB) (Analyte Standard Stock)

  • Ethyl Acetate (B1210297) (HPLC Grade)[11]

  • Hexane (B92381) (HPLC Grade)[11]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)[11]

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Nitrogen Gas, high purity[12]

  • Deionized Water

2.2. Equipment

  • Vortex mixer

  • Centrifuge (capable of 10,000 RPM)[11]

  • Sample concentrator (Nitrogen evaporator) with a water bath[12]

  • GC-MS System

  • Autosampler vials (1.5 mL) with inserts (250 µL)[13]

  • Pipettes and tips

  • Glass test tubes (13 x 100 mm)

2.3. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction (LLE) cluster_derive Derivatization cluster_analysis Analysis sample 1. Aliquot 200 µL Plasma is 2. Add Internal Standard (this compound) sample->is acidify 3. Acidify with HCl is->acidify vortex1 4. Vortex Mix acidify->vortex1 add_solvent 5. Add 1 mL Ethyl Acetate vortex1->add_solvent vortex2 6. Vortex (2 min) add_solvent->vortex2 centrifuge 7. Centrifuge (10,000 RPM, 5 min) vortex2->centrifuge transfer 8. Transfer Supernatant centrifuge->transfer evaporate 9. Evaporate to Dryness (under N2 stream, 40°C) transfer->evaporate reconstitute 10. Add 50 µL BSTFA + 1% TMCS and 50 µL Hexane evaporate->reconstitute heat 11. Incubate (70°C, 30 min) reconstitute->heat inject 12. Transfer to Vial Insert heat->inject gcms 13. Inject into GC-MS inject->gcms

Caption: Workflow for GC-MS analysis of HMB in plasma.

2.4. Detailed Procedure

  • Sample Thawing: Thaw plasma samples and calibration standards on ice.

  • Aliquoting: Pipette 200 µL of plasma, calibration standard, or quality control (QC) sample into a glass test tube.

  • Internal Standard Spiking: Add a specific amount (e.g., 20 µL) of this compound working solution to each tube (except blanks).

  • Acidification: Add 50 µL of 2M HCl to each tube to acidify the sample. Vortex for 10 seconds.

  • Extraction: Add 1 mL of ethyl acetate to each tube.[11]

  • Mixing: Cap and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the tubes at 10,000 RPM for 5 minutes to separate the organic and aqueous layers.[11]

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to complete dryness using a nitrogen evaporator with a water bath set to 40°C.[12]

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane to the dried residue. Cap the tube tightly.

  • Incubation: Vortex briefly and incubate the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.[11]

  • Final Transfer: After cooling to room temperature, transfer the final solution to a GC vial with a micro-insert for analysis.

3. GC-MS Instrumental Parameters

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless, 1 µL
Injector Temp. 250°C
Carrier Gas Helium, 1.0 mL/min
Oven Program 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS Ion Source Electron Ionization (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM)
Monitored Ions (Analyte) m/z specific to TMS-derivatized HMB
Monitored Ions (IS) m/z specific to TMS-derivatized this compound

Application Note 2: High-Throughput Analysis of HMB in Human Urine by LC-MS/MS

1. Principle

This protocol describes a rapid and simple "dilute-and-shoot" method for the quantification of HMB in human urine using LC-MS/MS. This approach minimizes sample preparation time, making it suitable for high-throughput analysis. Protein precipitation is used to remove large macromolecules, although urine typically has a lower protein content than plasma.[14] this compound is used as the internal standard to ensure accuracy. The superior selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for minimal sample cleanup.

2. Experimental Protocol

2.1. Materials and Reagents

  • Human Urine

  • This compound (Internal Standard Stock)

  • β-hydroxy-β-methylbutyrate (HMB) (Analyte Standard Stock)

  • Acetonitrile (B52724) (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Formic Acid, LC-MS Grade

  • Deionized Water (18 MΩ·cm)

2.2. Equipment

  • Vortex mixer

  • Centrifuge

  • 96-well collection plates or autosampler vials

  • LC-MS/MS System

2.3. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis sample 1. Aliquot 50 µL Urine is_solvent 2. Add 200 µL ACN containing Internal Standard sample->is_solvent vortex 3. Vortex Mix (1 min) is_solvent->vortex centrifuge 4. Centrifuge (4000 RPM, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant to new vial or 96-well plate centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Workflow for LC-MS/MS analysis of HMB in urine.

2.4. Detailed Procedure

  • Sample Thawing: Thaw urine samples, standards, and QCs.

  • Prepare Precipitation Solvent: Prepare a protein precipitation solution of acetonitrile (ACN) containing the internal standard, this compound, at a predetermined concentration.

  • Aliquoting: In a microcentrifuge tube or 96-well plate, add 50 µL of urine, standard, or QC.

  • Precipitation & IS Addition: Add 200 µL of the precipitation solvent (containing the internal standard) to each sample.

  • Mixing: Seal the plate or cap the tubes and vortex for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 4,000 RPM for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject the sample directly into the LC-MS/MS system.

3. LC-MS/MS Instrumental Parameters

ParameterSetting
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Precursor ion → Product ion for HMB
MRM Transition (IS) Precursor ion → Product ion for this compound

Comparison of Sample Preparation Techniques

The choice of sample preparation technique depends on the analytical instrument, sample matrix, and desired throughput.

TechniquePrincipleProsConsBest For
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.[15]High recovery; Effective cleanup.Labor-intensive; Requires large solvent volumes; Not easily automated.Complex matrices requiring significant cleanup (e.g., plasma for GC-MS).[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.[15][16]High selectivity; High concentration factor; Amenable to automation.Method development can be complex; Cost of cartridges.Isolating analytes from diverse matrices like urine or blood.[17][18]
Protein Precipitation Use of organic solvent to precipitate proteins from a biological sample.[14]Fast; Simple; Inexpensive; High-throughput.Less clean extract; Potential for matrix effects (ion suppression).High-throughput LC-MS/MS analysis of less complex matrices (e.g., urine).

Logical Relationship: Internal Standard Quantitation

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound is based on the relative response of the analyte to the IS.

G analyte_peak Analyte Peak Area (A) response_ratio Response Ratio (A / IS) analyte_peak->response_ratio is_peak Internal Standard Peak Area (IS) is_peak->response_ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->cal_curve unknown_conc Unknown Sample Concentration cal_curve->unknown_conc

Caption: Logic of quantification using an internal standard.

References

Troubleshooting & Optimization

Stability and storage conditions for Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-hydroxy-3-methylbutanoate-d6

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Proper storage is critical to maintain the chemical and isotopic purity of this compound. General recommendations include storing the compound in a cool, dry, and dark environment.[1][2] For long-term stability, refrigeration at temperatures of -20°C or lower is recommended, particularly for the neat or solid form.[3][4] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[1][3]

Q2: How should I store solutions of this compound?

Solutions should be stored in tightly sealed, amber vials to protect against moisture and light.[3][4] One supplier suggests that solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[5] The choice of solvent is crucial; use high-purity aprotic solvents to prevent degradation and isotopic exchange.[3]

Q3: What is Hydrogen-Deuterium (H-D) exchange and how can I prevent it?

H-D exchange is a chemical reaction where a deuterium (B1214612) atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as atmospheric moisture or protic solvents.[1] This process compromises the isotopic purity of the standard, which can lead to significant errors in quantitative analysis.[1]

To prevent H-D exchange:

  • Handle in a Dry Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere like nitrogen or argon.[1][4]

  • Use Dry Glassware: Ensure all glassware is thoroughly dried, for instance by heating at 150°C for 24 hours and cooling under an inert atmosphere, before it comes into contact with the compound.[6]

  • Avoid Protic Solvents: Do not store the compound in acidic or basic aqueous solutions, as these can catalyze H-D exchange.[3]

Q4: What are the primary chemical degradation pathways for this compound?

While specific data for the d6 variant is limited, analogous β-hydroxy esters can undergo several degradation reactions:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form 3-hydroxy-3-methylbutanoic acid and ethanol.[2]

  • Thermal Decomposition: At elevated temperatures, β-hydroxy esters may undergo decomposition.[2] For example, a similar compound, ethyl 3-hydroxy-3-methylbutanoate, was found to yield acetone (B3395972) and ethyl acetate (B1210297) upon pyrolysis at 180-250°C.[2]

Q5: What are the signs of degradation or contamination?

Degradation or contamination may be indicated by:

  • The appearance of unexpected peaks in analytical readouts (e.g., LC-MS, GC-MS, or NMR).

  • A decrease in the area of the main compound peak over time in stability studies.

  • A change in the isotopic distribution pattern observed in mass spectrometry, suggesting H-D exchange.

  • Physical changes such as discoloration of the material.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.

FormTemperatureDurationKey Considerations
Neat / Pure Form -20°C or belowLong-term (Years)[3][5]Store in a desiccator to protect from moisture.[3] Seal tightly and protect from light.[1][4]
In Aprotic Solvent -80°CUp to 6 months[5]Use high-purity aprotic solvents (e.g., acetonitrile, methanol).[3] Store in amber, tightly sealed vials.[3]
In Aprotic Solvent -20°CUp to 1 month[5]Suitable for shorter-term storage of working solutions. Protect from light.[3][4]
In Aprotic Solvent 2-8°CShort-term (Weeks)[3]Recommended for short-term use only. Minimize exposure to atmospheric moisture.

Troubleshooting Guide

Issue 1: Reduced Isotopic Purity or Presence of (M+5, M+4...) Peaks in Mass Spectrometry

  • Potential Cause: Hydrogen-Deuterium (H-D) exchange has occurred. This is often caused by exposure to moisture or protic solvents.[1]

  • Solution:

    • Review handling procedures. Ensure the compound and solutions are handled under a dry, inert atmosphere.[1]

    • Verify solvent purity. Use fresh, high-purity, anhydrous aprotic solvents for preparing solutions.

    • Check storage containers. Ensure vials are sealed tightly and are appropriate for storing sensitive materials. Single-use ampoules are ideal for minimizing contamination.[1]

    • Prepare solutions fresh whenever possible, especially for highly sensitive quantitative assays.

Issue 2: Appearance of New Impurity Peaks in HPLC or GC Analysis

  • Potential Cause: Chemical degradation, likely due to hydrolysis or thermal decomposition.[2]

  • Solution:

    • Confirm storage temperature. Ensure the compound has been stored at the recommended temperature (-20°C or below).

    • Check for light exposure. Photodegradation can occur if the compound is not stored in a dark place or in an amber vial.[2]

    • Analyze a fresh, unopened sample (if available) to confirm if the degradation is specific to one vial.

    • Consider the possibility of contamination from glassware, solvents, or other lab equipment.

Experimental Protocols

Protocol: General Procedure for Stability Assessment

This protocol outlines a method to assess the stability of this compound under specific storage conditions.

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in a high-purity aprotic solvent (e.g., acetonitrile) at a known concentration.

    • Perform an initial analysis using a validated, stability-indicating analytical method (e.g., LC-MS/MS or GC-MS) to determine the initial chemical purity and isotopic distribution. This serves as the baseline.

  • Sample Storage:

    • Aliquot the stock solution into multiple, tightly sealed amber vials.

    • Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • Include a control group stored under optimal conditions (e.g., -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][4]

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Evaluation:

    • Compare the purity and impurity profile of the stored samples to the T=0 baseline.

    • Quantify the percentage of the parent compound remaining.

    • Monitor for any increase in degradation products or changes in isotopic enrichment.

Visualizations

StorageWorkflow reception Receive Compound check_coa Check Certificate of Analysis for specific instructions reception->check_coa First Step long_term Long-Term Storage (Neat Material / Stock) check_coa->long_term Neat Material prep_solution Prepare Solution check_coa->prep_solution short_term Short-Term Storage (Working Solutions) store_fridge Store at 2-8°C in amber, sealed vial short_term->store_fridge store_freezer Store at -20°C or below in desiccated environment long_term->store_freezer use_inert Use dry, inert atmosphere and anhydrous aprotic solvent prep_solution->use_inert use_inert->short_term

Caption: Workflow for proper handling and storage of this compound.

TroubleshootingTree start Unexpected Result in QC Analysis q_isotopic Isotopic Purity Failure? (e.g., M+5 peak) start->q_isotopic a_hd_exchange Likely H-D Exchange q_isotopic->a_hd_exchange Yes q_chemical New Impurity Peak? q_isotopic->q_chemical No sol_moisture Review handling procedures. Use anhydrous solvents & inert atm. a_hd_exchange->sol_moisture a_degradation Likely Chemical Degradation q_chemical->a_degradation Yes end end q_chemical->end No (Consult Analyst) sol_storage Verify storage temp & light protection. Check for contamination sources. a_degradation->sol_storage

Caption: Troubleshooting decision tree for unexpected analytical results.

References

Technical Support Center: Optimizing LC-MS Methods for Ethyl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethyl 3-hydroxy-3-methylbutanoate (B1233616). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve baseline separation and robust quantification of this analyte using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing Ethyl 3-hydroxy-3-methylbutanoate by LC-MS?

A1: Ethyl 3-hydroxy-3-methylbutanoate is a small and relatively polar molecule. The primary challenges in its analysis by LC-MS include:

  • Poor retention on traditional reversed-phase columns: Due to its polarity, the analyte may have limited interaction with nonpolar stationary phases like C18, leading to early elution, often near the solvent front. This can result in poor peak shape and co-elution with other unretained sample components.

  • Co-elution with structurally similar isomers: Achieving baseline separation from isomers, such as Ethyl 2-hydroxy-3-methylbutanoate, is critical for accurate quantification and can be challenging on standard columns.

  • Method optimization for mass spectrometry detection: While some HPLC methods may use non-volatile buffers like phosphate, these are not compatible with mass spectrometry. Therefore, methods must be adapted using volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate.

Q2: What is a good starting point for a reversed-phase LC-MS method for Ethyl 3-hydroxy-3-methylbutanoate?

A2: A good starting point is a reversed-phase method using a C18 or a more polar-modified reversed-phase column (e.g., AQ-type or polar-endcapped). A simple mobile phase of water and acetonitrile (B52724), both with 0.1% formic acid, is recommended for MS compatibility.[1] A gradient elution from low to high organic phase content is a standard approach to ensure the elution of any less polar impurities and to clean the column.

Q3: My peak shape for Ethyl 3-hydroxy-3-methylbutanoate is poor (tailing or fronting). What are the likely causes and solutions?

A3: Poor peak shape can be caused by several factors. Here are some common causes and their solutions:

  • Secondary interactions with the stationary phase: Residual silanols on silica-based columns can interact with the hydroxyl group of the analyte, causing peak tailing. Using a column with low silanol (B1196071) activity (e.g., a "Newcrom R1" type) or a highly endcapped column can mitigate this.[1]

  • Column overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Inappropriate injection solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-column dead volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Q4: I am not getting enough retention on my C18 column. What are my options?

A4: If retention on a standard C18 column is insufficient, consider the following options:

  • Use a more polar reversed-phase column: Columns with polar embedded groups or polar endcapping are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent. This is an excellent alternative for retaining and separating very polar compounds.

  • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange functionalities, offering unique selectivity and enhanced retention for polar and ionizable compounds.

Q5: How do I select precursor and product ions for MRM analysis of Ethyl 3-hydroxy-3-methylbutanoate?

A5: For Multiple Reaction Monitoring (MRM), you will need to determine the precursor ion (typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode) and stable product ions.

  • Precursor Ion: The molecular weight of Ethyl 3-hydroxy-3-methylbutanoate is 146.18 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be at m/z 147.1.

  • Product Ions: To determine product ions, you can perform a product ion scan on the precursor ion. Common fragmentation pathways for esters include neutral losses of the alkoxy group or parts of the alkyl chain. Based on the fragmentation of similar molecules, potential product ions to monitor could include those resulting from the loss of ethanol (B145695) (C₂H₅OH) or water (H₂O). For a structurally similar compound, ethyl 2-hydroxy-3-methylbutanoate, ions at m/z 55, 69, 73, 76, 83, 87, 101, and 104 have been used for selected ion monitoring in GC-MS, which can provide a starting point for investigating fragmentation in LC-MS/MS.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter when developing an LC-MS method for the baseline separation of Ethyl 3-hydroxy-3-methylbutanoate.

Issue 1: No or Poor Retention (Analyte elutes at or near the void volume)
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry The analyte is too polar for a standard C18 column.
Solution 1: Switch to a polar-modified reversed-phase column (e.g., with an embedded polar group).
Solution 2: Employ a HILIC column. This will require a high organic mobile phase (e.g., >80% acetonitrile).
Solution 3: Consider a mixed-mode column for alternative selectivity.
Mobile Phase is too Strong The initial percentage of organic solvent in the mobile phase is too high.
Solution: Decrease the initial organic content in your gradient or switch to an isocratic method with a lower percentage of organic solvent.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Step
Secondary Silanol Interactions The hydroxyl group of the analyte is interacting with active sites on the silica (B1680970) support of the column, causing peak tailing.
Solution 1: Use a highly endcapped column or one with low silanol activity.
Solution 2: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups.
Column Overload Injecting too high a concentration of the analyte, leading to peak fronting.
Solution: Dilute the sample or reduce the injection volume.
Injection Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase, causing peak distortion.
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
Extra-column Volume Dead volume in the system from tubing or fittings is causing peak broadening.
Solution: Check all connections. Use tubing with a smaller internal diameter and cut it to the minimum necessary length.
Issue 3: Inadequate or No Baseline Separation from Impurities/Isomers
Potential Cause Troubleshooting Step
Insufficient Chromatographic Resolution The chosen column and mobile phase are not providing enough selectivity to separate the analyte from closely eluting compounds.
Solution 1: Modify the mobile phase gradient. A shallower gradient around the elution time of the analyte can improve resolution.
Solution 2: Change the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) as this can alter selectivity.
Solution 3: Try a different stationary phase chemistry (e.g., a phenyl-hexyl column for potential π-π interactions, or HILIC for a different retention mechanism).
Solution 4: If separating enantiomers, a chiral column will be necessary.
Co-eluting Isobars An isomer with the same mass is co-eluting, making MS detection non-selective.
Solution: This necessitates chromatographic separation. Follow the steps in "Insufficient Chromatographic Resolution" to achieve baseline or near-baseline separation before MS detection.

Experimental Protocols

Protocol 1: Recommended Starting Reversed-Phase LC-MS Method

This protocol is a robust starting point for the analysis of Ethyl 3-hydroxy-3-methylbutanoate.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Agilent Zorbax SB-AQ (4.6 x 150 mm, 3.5 µm) or similar aqueous-stable C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
MRM Transition (Suggested) Precursor (m/z): 147.1, Product (m/z): 101.1 (Fragmentor: 135 V, Collision Energy: 10 V) - Note: These values should be optimized for your specific instrument.
Protocol 2: HILIC Method for Enhanced Retention

This protocol is an alternative for cases where reversed-phase methods provide insufficient retention.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 8 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
MS System Same as Protocol 1
Ionization Mode ESI, Positive
MS Parameters Same as Protocol 1 (optimization may be required)

Data Presentation

Table 1: Comparison of Chromatographic Approaches for Polar Analytes

This table summarizes the expected performance of different column technologies for the analysis of Ethyl 3-hydroxy-3-methylbutanoate.

Column Type Retention Mechanism Pros for Ethyl 3-hydroxy-3-methylbutanoate Cons for Ethyl 3-hydroxy-3-methylbutanoate
Standard C18 Hydrophobic InteractionWidely available, good for general-purpose use.Often provides poor retention for polar analytes, leading to early elution and potential matrix effects.
Polar-Modified RP (e.g., AQ-C18) Hydrophobic and Polar InteractionsEnhanced retention of polar compounds compared to standard C18. Stable in highly aqueous mobile phases.May still have limited retention for very polar compounds.
HILIC Partitioning into an adsorbed water layerExcellent retention for highly polar analytes. Orthogonal selectivity to reversed-phase.Requires careful control of mobile phase water content. Can have longer equilibration times.
Mixed-Mode Hydrophobic and Ion-ExchangeOffers unique selectivity and can provide good retention for a wide range of polarities.Method development can be more complex due to multiple interaction modes.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Sample Collection Dilution Dilution in appropriate solvent Sample->Dilution Spiking Spike with Internal Standard Dilution->Spiking Filtering Filter through 0.22 µm syringe filter Spiking->Filtering Injection Inject sample onto LC system Filtering->Injection Transfer to autosampler vial Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification against calibration curve Integration->Quantification Reporting Report Results Quantification->Reporting

Figure 1. General Experimental Workflow

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Baseline Separation cluster_retention Retention Issues cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues Start Poor or No Baseline Separation CheckRetention Is retention time adequate (>2x void time)? Start->CheckRetention PoorRetention Poor Retention CheckRetention->PoorRetention No GoodRetention Adequate Retention CheckRetention->GoodRetention Yes ChangeColumn Change Column Chemistry (e.g., HILIC, Phenyl-Hexyl) PoorRetention->ChangeColumn Switch to HILIC or Polar RP CheckPeakShape Is peak shape symmetrical? GoodRetention->CheckPeakShape PoorPeakShape Tailing/Fronting/Broad CheckPeakShape->PoorPeakShape No GoodPeakShape Symmetrical Peak CheckPeakShape->GoodPeakShape Yes PoorPeakShape->GoodPeakShape Troubleshoot (see guide) OptimizeGradient Optimize Gradient GoodPeakShape->OptimizeGradient ChangeOrganic Change Organic Modifier (ACN <-> MeOH) OptimizeGradient->ChangeOrganic ChangeOrganic->ChangeColumn End End ChangeColumn->End Achieved Separation

Figure 2. Troubleshooting Logic for Baseline Separation

References

Preventing degradation of Ethyl 3-hydroxy-3-methylbutanoate-d6 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 3-hydroxy-3-methylbutanoate-d6 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to three main degradation pathways in solution:

  • Hydrolysis: The ester functional group can be hydrolyzed under both acidic and alkaline conditions.[1][2] Acid-catalyzed hydrolysis yields 3-hydroxy-3-methylbutanoic acid and ethanol, while base-catalyzed hydrolysis (saponification) results in the formation of the carboxylate salt and ethanol.[1]

  • Thermal Decomposition: At elevated temperatures, β-hydroxy esters like Ethyl 3-hydroxy-3-methylbutanoate (B1233616) can undergo thermal decomposition.[1] A common mechanism is a retro-ene reaction, which can lead to the formation of an alkene and water, or other cleavage products. For the similar non-deuterated compound, pyrolysis at 180-250°C yielded acetone (B3395972) and ethyl acetate.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. While specific data for this deuterated compound is limited, photostability is a critical factor to consider for related compounds.[1]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended.[1][3][4][5]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal decomposition and slows down potential hydrolytic degradation.[1]
Light Store in amber or opaque vialsProtects the compound from photodegradation.[1][3][5]
Atmosphere Store in a tightly sealed container with minimal headspacePrevents evaporation of the solvent and exposure to atmospheric moisture, which can contribute to hydrolysis.[3][5] For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]
Container Use tightly sealed containers; single-use ampoules are ideal for minimizing contamination.[3]Prevents exposure to atmospheric moisture and other contaminants.[3]

Q3: How can I prevent hydrogen-deuterium (H-D) exchange?

A3: Hydrogen-deuterium exchange can compromise the isotopic purity of the standard. To prevent this, it is crucial to avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated.[6] Most deuterated products are hygroscopic and readily absorb moisture from the atmosphere.[3] Therefore, handle the compound and its solutions in a dry atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.[3][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak intensity in HPLC/GC analysis Degradation of the compound1. Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Analyze for Degradation Products: Use LC-MS or GC-MS to identify potential degradation products, which can help determine the degradation pathway (e.g., hydrolysis, thermal decomposition).[1] 3. Perform Forced Degradation Studies: To confirm the degradation pathway, intentionally expose a sample to acidic, basic, thermal, and photolytic stress conditions and monitor for the formation of the suspected degradation products.[1]
Appearance of new peaks in the chromatogram Formation of degradation products1. Identify New Peaks: Use mass spectrometry to determine the molecular weight of the new peaks and deduce their structures.[1] 2. Review Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, extreme pH) could have caused the degradation.
Inconsistent quantitative results Isotopic exchange (H-D exchange) or degradation1. Check for H-D Exchange: Use high-resolution mass spectrometry to check for an increase in the abundance of lower mass isotopologues.[4] 2. Solvent Purity: Ensure the use of high-purity, anhydrous aprotic solvents for sample preparation.[4] 3. Fresh Preparations: Prepare fresh solutions as needed and minimize the storage time of solutions in potentially problematic matrices.[4]
Change in physical appearance of the solution (e.g., color change, precipitation) Significant degradation or contamination1. Discontinue Use: Do not use the solution for further experiments. 2. Full Analysis: Perform a comprehensive analysis (e.g., HPLC, GC-MS) to determine the purity and identify major impurities.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution from a solid form of this compound.

  • Acclimatization: Allow the sealed container of the deuterated standard to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[4]

  • Inert Atmosphere: For optimal stability, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[3]

  • Weighing: Accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of a high-purity, aprotic solvent (e.g., acetonitrile, ethyl acetate) to achieve the desired concentration. Gently vortex or sonicate to ensure complete dissolution.[4]

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions (see FAQ A2). For long-term storage, preparing smaller aliquots for daily use is advisable to avoid repeated warming and cooling of the main stock.[3]

Protocol 2: Monitoring Solution Stability using HPLC-MS

This protocol provides a general method for monitoring the stability of this compound solutions.

  • Initial Analysis: Immediately after preparation, analyze the stock solution using a validated stability-indicating HPLC-MS method to establish the initial purity and peak area of the parent compound.

  • Storage: Store the solution under the recommended conditions.

  • Time-Point Analysis: At designated time points (e.g., 1, 2, 4 weeks), withdraw an aliquot of the solution, bring it to room temperature, and analyze it using the same HPLC-MS method.

  • Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to potential degradation products. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Visual Guides

Degradation_Pathways This compound This compound 3-Hydroxy-3-methylbutanoic_acid-d6 + Ethanol 3-Hydroxy-3-methylbutanoic_acid-d6 + Ethanol This compound->3-Hydroxy-3-methylbutanoic_acid-d6 + Ethanol Acidic Hydrolysis 3-Hydroxy-3-methylbutanoate-d6_salt + Ethanol 3-Hydroxy-3-methylbutanoate-d6_salt + Ethanol This compound->3-Hydroxy-3-methylbutanoate-d6_salt + Ethanol Alkaline Hydrolysis Acetone + Ethyl acetate Acetone + Ethyl acetate This compound->Acetone + Ethyl acetate Thermal Decomposition Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Monitoring prep1 Acclimatize Standard prep2 Weigh in Inert Atmosphere prep1->prep2 prep3 Dissolve in Anhydrous Aprotic Solvent prep2->prep3 prep4 Transfer to Amber Vial prep3->prep4 storage Store at 2-8°C, Protected from Light prep4->storage analysis1 Initial HPLC-MS Analysis (t=0) storage->analysis1 analysis2 Time-Point HPLC-MS Analysis storage->analysis2 analysis1->analysis2 analysis3 Evaluate Data for Degradation analysis2->analysis3

Caption: Recommended workflow for preparation, storage, and stability monitoring.

References

Assessing the isotopic purity of Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3-hydroxy-3-methylbutanoate-d6. It focuses on the critical task of assessing its isotopic purity, a crucial factor for its use as an internal standard in quantitative analyses.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

This compound is the deuterium-labeled version of Ethyl 3-hydroxy-3-methylbutanoate.[1] It is commonly used as an internal standard in quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The accuracy of the quantitative results depends directly on the isotopic purity of the standard. The presence of non-deuterated or partially deuterated impurities can lead to an overestimation of the analyte's concentration.[2] Therefore, verifying high isotopic enrichment (typically ≥98%) is essential for reliable and reproducible results.[2]

Q2: What are the primary analytical methods for determining the isotopic purity of this compound?

The two primary methods for determining the isotopic purity and structural integrity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

  • HRMS is used to determine the relative abundance of different isotopologues (e.g., d6, d5, d0) by measuring their mass-to-charge ratios.[5][6]

  • NMR spectroscopy (specifically ¹H NMR and ²H NMR) can confirm the positions of the deuterium (B1214612) labels and provide insights into the percentage of isotopic purity by quantifying residual proton signals.[3][7]

Combining both techniques provides a comprehensive assessment of the compound's isotopic and chemical purity.[4]

Q3: Is there a risk of the deuterium atoms exchanging back to hydrogen (H/D exchange)?

Yes, H/D back-exchange can occur, particularly with deuterium atoms on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups, especially in certain solvents or sample matrices.[2] For this compound, the deuterium atoms are on the two methyl groups attached to the tertiary alcohol carbon, which are generally stable. However, careful consideration of the solvent and sample matrix is always recommended to minimize any potential for back-exchange.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q: My quantitative results are inconsistent when using this compound as an internal standard. What are the potential causes?

A: Inconsistent results can arise from several factors:

  • Isotopic Impurity: The deuterated standard may contain a significant amount of the non-deuterated (d0) analyte. This impurity will artificially inflate the analyte's measured concentration.[2] It is crucial to verify the isotopic purity of the standard.

  • Lack of Co-elution: In chromatographic methods (LC-MS, GC-MS), the deuterated standard and the analyte may not elute at precisely the same time due to the kinetic isotope effect. This can lead to them being subjected to different degrees of ion suppression or enhancement from the sample matrix, compromising accuracy.[2]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated standard can experience different levels of ion suppression or enhancement, leading to inaccurate quantification.[2]

  • H/D Back-Exchange: As discussed in the FAQ, the deuterated standard may exchange deuterium for hydrogen from the solvent or matrix, altering its concentration and performance.[2]

Issue 2: Unexpected Signals in Analytical Data

Q: I observe a significant signal for the non-deuterated (d0) species in my mass spectrum. What does this indicate?

A: This directly indicates an isotopic impurity in your deuterated internal standard. The presence of the d0 species will lead to an overestimation of your target analyte's concentration. The isotopic purity should be calculated to determine if the standard is suitable for your quantitative assay.[2]

Q: The ¹H NMR spectrum of my d6-standard shows residual proton signals where deuterium should be. Why?

A: This observation suggests that the deuteration process during the synthesis of the standard was incomplete. By using a quantitative NMR (qNMR) approach, you can integrate these residual proton signals against a stable, fully protonated signal in the molecule (e.g., the ethyl group protons) to calculate the extent of deuteration and the isotopic purity.[7]

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining isotopic purity using LC-ESI-HR-MS.[3][5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Create a dilute working solution (e.g., 1 µg/mL) from the stock solution.

  • Instrumentation and Data Acquisition:

    • Use a liquid chromatography system coupled to an electrospray ionization high-resolution mass spectrometer (LC-ESI-HR-MS).

    • Chromatography: Perform a simple isocratic or gradient elution to separate the analyte from any potential impurities.

    • Mass Spectrometry: Acquire full scan mass spectra in the appropriate mass range to include all expected isotopologues (from d0 to d6). Ensure the mass resolution is sufficient to distinguish between isotopologues and potential isobaric interferences.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of each isotopologue (e.g., [M+H]⁺ or [M+Na]⁺).

    • Integrate the peak area for each detected isotopologue (Id0, Id1, ..., Id6).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [ Id6 / (Id0 + Id1 + ... + Id6) ] x 100

Protocol 2: Isotopic Purity Assessment by ¹H NMR Spectroscopy

This protocol describes a method to estimate isotopic purity by quantifying residual proton signals.[7]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a deuterated solvent that does not have signals interfering with the analyte (e.g., Chloroform-d, Acetone-d6).

    • Ensure the concentration is sufficient for good signal-to-noise.

  • Instrumentation and Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for complete relaxation of all protons, ensuring accurate integration.

    • Acquire a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the non-deuterated methyl groups (residual CH ₃ signals).

    • Identify a signal from a fully protonated part of the molecule that can be used as an internal reference, for example, the methylene (B1212753) protons (-O-CH ₂-CH₃) or the methyl protons of the ethyl group (-O-CH₂-CH ₃).

    • Carefully integrate the area of the residual proton signal (Aresidual) and the reference signal (Aref).

    • Calculate the percentage of non-deuterated species at the labeled positions. For example, if using the ethyl group's CH₃ protons (3H) as the reference, the calculation would be:

      • % H at labeled positions = [ (Aresidual / 6) / (Aref / 3) ] x 100

      • Isotopic Purity (%D) = 100 - %H

Data Presentation

The results from an HRMS analysis can be summarized in a table for clarity.

IsotopologueExpected Mass [M+H]⁺Observed Mass [M+H]⁺Relative Abundance (%)
d0 (C₇H₁₅O₃)147.1016147.10150.1
d1 (C₇H₁₄DO₃)148.1079148.10780.3
d2 (C₇H₁₃D₂O₃)149.1142149.11410.5
d3 (C₇H₁₂D₃O₃)150.1204150.12030.9
d4 (C₇H₁₁D₄O₃)151.1267151.12661.5
d5 (C₇H₁₀D₅O₃)152.1330152.13292.7
d6 (C₇H₉D₆O₃)153.1392153.139194.0
Calculated Isotopic Purity (%) 94.0%

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

workflow cluster_start Start cluster_analysis Analysis Phase cluster_end Conclusion start Receive Deuterated Standard Lot method Select Method (HRMS and/or NMR) start->method prep Sample Preparation method->prep acquire Data Acquisition prep->acquire process Data Processing & Analysis acquire->process calculate Calculate Isotopic Purity process->calculate report Generate Report & Approve/Reject Lot calculate->report

Caption: General workflow for assessing the isotopic purity of a deuterated standard.

troubleshooting cluster_causes Potential Causes & Checks cluster_actions Corrective Actions cluster_solutions Solutions issue Inaccurate Quantitative Results Observed check_purity 1. Assess Standard Purity issue->check_purity check_chrom 2. Check Chromatography issue->check_chrom check_matrix 3. Evaluate Matrix Effects issue->check_matrix action_purity Run HRMS to quantify d0-d6 species. Is purity <98%? check_purity->action_purity action_chrom Overlay analyte & IS XICs. Are peaks co-eluting? check_chrom->action_chrom action_matrix Perform post-extraction addition experiment. check_matrix->action_matrix sol_purity Reject standard lot or correct for impurity. action_purity->sol_purity Yes sol_chrom Optimize LC method. action_chrom->sol_chrom No sol_matrix Modify sample prep to reduce interferences. action_matrix->sol_matrix

Caption: Troubleshooting logic for inaccurate quantitative results.

References

Technical Support Center: Mitigating Matrix Effects with Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Ethyl 3-hydroxy-3-methylbutanoate-d6 as an internal standard to mitigate matrix effects in quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental workflows utilizing this compound.

Issue 1: High Variability in Analyte/Internal Standard (IS) Peak Area Ratio

  • Question: My analytical run shows significant variability in the peak area ratio between my target analyte and this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: High variability in the analyte/IS ratio can indicate inconsistent compensation for matrix effects.[1] This can stem from several factors, including differential matrix effects, issues with the internal standard, or problems with sample preparation.[1][2]

    Troubleshooting Steps:

    • Verify IS Concentration and Purity: Ensure the concentration of the this compound spiking solution is accurate and that the standard has not degraded.

    • Evaluate Matrix Factor: Conduct a post-extraction addition experiment to determine if the analyte and the internal standard are experiencing different degrees of ion suppression or enhancement.[3]

    • Optimize Sample Preparation: Enhance sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2]

    • Chromatographic Separation: Modify the LC method to better separate the analyte and internal standard from co-eluting matrix components.[3]

Issue 2: Inaccurate Quantification in Different Biological Matrix Lots

  • Question: My method provides accurate results with one lot of plasma, but fails when I test it with different lots. Why is this happening and what is the solution?

  • Answer: This issue points to inter-lot variability in the matrix composition, which is causing inconsistent matrix effects that are not being adequately corrected by this compound.[3]

    Troubleshooting Steps:

    • Assess Matrix Effect Variability: Perform matrix effect experiments using at least six different lots of the biological matrix to quantify the variability in ion suppression/enhancement.[4]

    • Improve Sample Cleanup: A more rigorous sample preparation method is necessary to remove the variable interfering components.[3]

    • Optimize Chromatography: Adjust the chromatographic conditions to achieve baseline separation of the analyte from any interfering peaks that may be present in some matrix lots but not others.[3]

Issue 3: Retention Time Shift Between Analyte and this compound

  • Question: I am observing a slight but consistent shift in retention time between my analyte and this compound. Is this a problem?

  • Answer: A small, reproducible retention time shift is a known phenomenon with deuterated standards, often referred to as an "isotope effect".[1] While perfect co-elution is ideal, a minor and consistent separation may be acceptable. However, if the shift is significant, it could lead to differential matrix effects where the analyte and IS are not exposed to the same interfering components as they elute.[1]

    Troubleshooting Steps:

    • Evaluate Impact on Quantification: Assess if the retention time shift is impacting the accuracy and precision of your results by analyzing quality control samples.

    • Chromatographic Optimization: Adjust the mobile phase composition or temperature to minimize the separation between the analyte and the internal standard.

    • Consider Alternative IS: If the chromatographic shift cannot be resolved and is impacting data quality, consider using a different internal standard, such as a ¹³C or ¹⁵N labeled version of the analyte, which are less prone to chromatographic shifts.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mitigate matrix effects?

A1: this compound is the deuterium-labeled version of Ethyl 3-hydroxy-3-methylbutanoate (B1233616).[5][6] In mass spectrometry-based bioanalysis, it is used as an internal standard. Because it is chemically and structurally very similar to the unlabeled analyte, it is expected to behave similarly during sample preparation and analysis, including experiencing similar matrix effects.[2] By adding a known amount of this compound to each sample, any signal suppression or enhancement of the analyte caused by the matrix should be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations.

Q2: When should I add this compound to my samples?

A2: To effectively compensate for variability throughout the entire analytical process, the internal standard should be added as early as possible in the sample preparation workflow, preferably before any extraction steps.

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects.[2] In cases of severe and highly variable matrix effects, or if there is a significant chromatographic shift between the analyte and the internal standard, differential matrix effects can still occur.[1][2] Therefore, thorough method validation is always necessary.

Q4: How do I quantitatively assess the matrix effect for my analyte when using this compound?

A4: The matrix effect can be quantitatively assessed using a post-extraction addition experiment to calculate the matrix factor (MF).[3][4] The IS-normalized MF is a key parameter for methods using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of IS-Normalized Matrix Factor

Objective: To quantitatively determine the extent of ion suppression or enhancement and to verify that this compound effectively compensates for the matrix effect.[4]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.[3]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Presence of Matrix) / (Analyte/IS Peak Area Ratio in Neat Solution)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤ 15%.[4]

Data Presentation

Table 1: Example Matrix Factor Assessment Data

Matrix LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte/IS Ratio (Set B)Analyte/IS Ratio (Set A)IS-Normalized Matrix Factor
145,67898,7650.4620.5010.922
242,12395,4320.4410.5010.880
348,901101,2340.4830.5010.964
444,32197,6540.4540.5010.906
546,00999,1230.4640.5010.926
643,56796,5430.4510.5010.900
Mean 0.916
Std Dev 0.028
%CV 3.06%

Visualizations

troubleshooting_workflow cluster_issue Issue: High Variability in Analyte/IS Ratio cluster_steps Troubleshooting Steps cluster_outcome Outcome start High Variability Observed step1 Verify IS Concentration and Purity start->step1 step2 Assess Matrix Effect (Post-Extraction Addition) step1->step2 If IS is OK end Issue Resolved: Consistent Ratio step1->end If IS was the issue step3 Optimize Sample Cleanup (SPE/LLE) step2->step3 If Differential Matrix Effect is Present step2->end If Matrix Effect was negligible step4 Optimize Chromatography step3->step4 If Variability Persists step3->end If Cleanup was sufficient step4->end After Optimization

Caption: Troubleshooting workflow for high analyte/IS ratio variability.

matrix_effect_assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Result Evaluation set_a Set A: Analyte + IS in Neat Solution analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Blank Matrix Extract + Analyte + IS set_b->analysis calc Calculate IS-Normalized Matrix Factor analysis->calc decision CV of IS-Normalized MF <= 15%? calc->decision pass Method Passes decision->pass Yes fail Method Fails: Re-optimize decision->fail No

Caption: Workflow for assessing the IS-normalized matrix factor.

References

Technical Support Center: Chromatography of Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic peak shape issues during the analysis of Ethyl 3-hydroxy-3-methylbutanoate-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing this compound?

The most common issues are peak tailing, peak fronting, and split peaks.[1] Given that this compound is a polar compound due to its hydroxyl group, it is particularly susceptible to interactions that can lead to poor peak shape.[2][3]

Q2: Why is achieving a symmetrical, Gaussian peak shape important for my analysis?

A symmetrical peak is crucial for accurate and reproducible quantification. Poor peak shape can lead to incorrect peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, all of which can compromise the validity of your results.[1]

Q3: What are "active sites" in a GC system and how do they affect my analysis?

Active sites are locations within the gas chromatograph's flow path, such as the inlet liner, column, or seals, that can interact with polar analytes like this compound.[1] These interactions, often due to hydrogen bonding with surface silanol (B1196071) groups, can delay the elution of a portion of the analyte, causing peak tailing.[4] Using deactivated liners and columns is critical to minimize this effect.[1]

Q4: Can the choice of solvent for my sample affect the peak shape?

Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger or more polar than the stationary phase, it can lead to band broadening at the head of the column and result in distorted peaks.[5][6] It is generally recommended to dissolve the sample in the initial mobile phase or a solvent that is compatible with the stationary phase.[5][6]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is drawn out. This is a frequent issue when analyzing polar compounds.

Q: My this compound peak is tailing. What is the most likely cause?

A: The most probable cause is interaction with active sites within your GC system. This can occur in the inlet or within the column itself.[7]

Troubleshooting Steps:

  • Inlet Maintenance:

    • Inspect and Replace the Liner: The inlet liner is a common source of contamination and active sites. Replace it with a fresh, deactivated liner.[8]

    • Check the Septum: A worn or leaking septum can also contribute to peak tailing. Replace it if necessary.[9]

    • Examine the O-ring and Gold Seal: Ensure these components are clean and properly sealed.[7]

  • Column Issues:

    • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet as per the manufacturer's instructions.[1][8] A poor cut or incorrect placement can create dead volumes and lead to tailing.[10]

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming 10-20 cm from the front of the column can often resolve this.[8]

    • Column Activity: If the column is old or has been subjected to harsh conditions, its deactivation layer may be compromised. If trimming the column does not help, it may need to be replaced.[7]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Safely cool down the GC inlet and oven.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Disassemble Inlet: Following the instrument manufacturer's guide, remove the septum nut, septum, and then the inlet liner.

  • Inspect and Clean/Replace:

    • Discard the used septum and liner.

    • Inspect the inlet for any visible contamination. If necessary, clean the inlet body with an appropriate solvent (e.g., methanol, acetone) and a lint-free swab.

    • Install a new, deactivated liner and a new septum.

  • Reassemble: Reassemble the inlet and reinstall the column, ensuring the correct installation depth.

  • Leak Check: Perform a leak check to ensure all connections are secure.

Guide 2: Troubleshooting Peak Fronting

Peak fronting results in a peak that is broader in the first half and narrower in the second.

Q: My this compound peak is fronting. What should I investigate?

A: The most common cause of peak fronting is column overload.[11] This happens when the amount of analyte injected exceeds the capacity of the column.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves, the original sample was likely too concentrated.[12]

  • Decrease Injection Volume: Inject a smaller volume of your sample.[13]

  • Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[11]

  • Use a Higher Capacity Column: If you consistently see fronting, consider using a column with a thicker stationary phase film or a wider internal diameter, as these have a higher sample capacity.[13]

ParameterTroubleshooting ActionExpected Outcome
Sample Concentration Dilute the sample (e.g., by a factor of 5 or 10)Improved peak symmetry
Injection Volume Decrease from 1 µL to 0.5 µL or 0.2 µLSymmetrical peak shape
Split Ratio Increase from 20:1 to 50:1 or 100:1Reduction in peak fronting
Column Film Thickness Switch from a 0.25 µm to a 0.50 µm film columnIncreased sample capacity, better peak shape

Visual Troubleshooting Workflows

PeakTailingWorkflow start Peak Tailing Observed inlet Check Inlet System start->inlet column Check Column inlet->column No Improvement liner Replace Liner & Septum inlet->liner Contamination? installation Verify Column Installation column->installation trim Trim Column Inlet column->trim Installation OK resolved Issue Resolved liner->resolved installation->resolved Corrected replace_col Replace Column trim->replace_col No Improvement trim->resolved Improved replace_col->resolved

Caption: Workflow for troubleshooting peak tailing.

PeakFrontingWorkflow start Peak Fronting Observed overload Suspect Column Overload start->overload dilute Dilute Sample overload->dilute inject_less Decrease Injection Volume overload->inject_less No Dilution Possible split Increase Split Ratio overload->split Split Injection new_column Consider Higher Capacity Column dilute->new_column Still Fronting resolved Issue Resolved dilute->resolved Improved inject_less->new_column Still Fronting inject_less->resolved Improved split->new_column Still Fronting split->resolved Improved new_column->resolved

Caption: Workflow for troubleshooting peak fronting.

References

Solubility issues and solvent selection for Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues and solvent selection for Ethyl 3-hydroxy-3-methylbutanoate-d6. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What could be the issue?

A2: Incomplete dissolution can arise from several factors:

  • Solvent Polarity: The polarity of your solvent may not be optimal for this molecule. Ethyl 3-hydroxy-3-methylbutanoate (B1233616) has both polar (hydroxyl and ester groups) and non-polar (ethyl and methyl groups) regions, suggesting solubility in a range of solvents.

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific solvent at the current temperature.

  • Temperature: Solubility is often temperature-dependent. For some compounds, increasing the temperature can enhance solubility.

  • Purity of the Compound: Impurities in the compound can sometimes affect its solubility.

  • Water Content in Solvent: For non-aqueous solvents, the presence of water can influence the solubility of the solute.

Q3: Which solvents are recommended for dissolving this compound?

A3: Based on the structure of the molecule and data from similar compounds, the following solvents are good starting points for solubility testing. A close analog, ethyl 3-hydroxy-2-methylbutyrate, shows solubility in water, DMSO, triacetin, vegetable oils, and ethanol.[1] Therefore, for this compound, a similar profile is expected.

Troubleshooting Guide: Solvent Selection and Solubility Issues

This guide provides a systematic approach to selecting a suitable solvent and troubleshooting common solubility problems encountered with this compound.

Solubility Data Summary

The following table summarizes the expected solubility of this compound based on data for the non-deuterated form and related compounds. "High" indicates that the compound is likely to be freely soluble, "Moderate" suggests that it is soluble to a reasonable extent, and "Low" indicates poor solubility.

Solvent CategoryExamplesExpected Solubility
Polar Protic Water, Ethanol, MethanolModerate to High
Polar Aprotic DMSO, Acetonitrile, AcetoneHigh
Non-Polar Toluene, HexaneLow to Moderate
Oils Vegetable OilsHigh

Note: This data is inferred and should be confirmed experimentally.

Experimental Protocol: Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, DMSO, acetone)

  • Vortex mixer

  • Thermostatic shaker (optional)

  • Analytical balance

  • Glass vials with caps

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a clean, dry glass vial.

  • Solvent Addition: Add a small, measured volume of the selected solvent to the vial (e.g., 100 µL).

  • Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution. If the compound has completely dissolved, proceed to the next step. If not, continue to the subsequent steps.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the mixing process.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the solution in a controlled manner (e.g., in a water bath) to see if temperature increases solubility. Be cautious with volatile solvents.

  • Equilibration: For more precise measurements, allow the mixture to equilibrate in a thermostatic shaker for several hours or overnight.

  • Quantification: To determine the exact solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., HPLC, GC-MS).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Solubility Issue with this compound check_solvent Step 1: Review Solvent Choice Is the solvent appropriate based on polarity? start->check_solvent check_conc Step 2: Assess Concentration Is the concentration too high? check_solvent->check_conc Yes new_solvent Step 5: Select a Different Solvent Consult solubility table check_solvent->new_solvent No increase_temp Step 3: Increase Temperature (with caution for volatile solvents) check_conc->increase_temp No success Success: Compound Dissolved check_conc->success Yes, after dilution sonicate Step 4: Apply Sonication increase_temp->sonicate Still not dissolved increase_temp->success Dissolved sonicate->new_solvent Still not dissolved sonicate->success Dissolved new_solvent->check_solvent cosolvent Step 6: Consider a Co-solvent System new_solvent->cosolvent If single solvent fails cosolvent->success Dissolved fail Issue Persists: Consult Further cosolvent->fail Still not dissolved

Caption: Troubleshooting workflow for solvent selection.

Signaling Pathways and Experimental Workflows

At present, there are no established signaling pathways directly involving this compound. This compound is primarily used as an internal standard or tracer in metabolic studies.[3] The experimental workflow for its use typically involves its addition to a biological sample, followed by extraction and analysis using techniques like GC-MS or LC-MS to quantify related metabolites.

The following diagram illustrates a general experimental workflow where this compound might be used as an internal standard.

G sample_prep 1. Biological Sample (e.g., plasma, tissue) add_is 2. Add Internal Standard (this compound) sample_prep->add_is extraction 3. Metabolite Extraction (e.g., protein precipitation, liquid-liquid extraction) add_is->extraction analysis 4. Instrumental Analysis (e.g., LC-MS, GC-MS) extraction->analysis data_proc 5. Data Processing (Quantification relative to internal standard) analysis->data_proc result Result: Quantified Metabolite Levels data_proc->result

Caption: General workflow for using an internal standard.

References

Technical Support Center: Forced Degradation Studies for Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Ethyl 3-hydroxy-3-methylbutanoate-d6.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

A1: Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability studies.[1][2] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways of the molecule.[1][3]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] The method must be able to separate the intact drug from its degradation products.[3]

  • Gaining insight into the intrinsic stability of the molecule: This information is valuable for formulation development, packaging selection, and defining storage conditions.[1][5]

For this compound, the deuteration at the two methyl groups is unlikely to significantly alter the primary degradation pathways expected for an ester, such as hydrolysis, but it may have a minor effect on the rates of degradation.

Q2: What are the typical stress conditions applied in forced degradation studies for an ester like this compound?

A2: Typical stress conditions for esters include:

  • Acidic and Basic Hydrolysis: Esters are susceptible to hydrolysis, which is catalyzed by both acids and bases.[2][3] Common reagents include hydrochloric acid (0.1 M to 1 M) and sodium hydroxide (B78521) (0.1 M to 1 M).[3][6]

  • Oxidation: Oxidative degradation is often studied using hydrogen peroxide (3% to 30%).[3] Esters can be susceptible to oxidation, although the primary degradation pathway for many is hydrolysis.[7]

  • Thermal Degradation: High temperatures (e.g., 40°C to 80°C), sometimes in the presence of humidity, are used to assess thermal liability.[3][6]

  • Photodegradation: Exposure to UV and visible light, as specified in ICH Q1B guidelines, is performed to evaluate the photostability of the drug substance.

Q3: How might the deuterium (B1214612) labeling in this compound affect its degradation profile?

A3: The deuterium labeling on the two methyl groups (d6) is expected to have a minimal impact on the primary degradation pathway, which is likely the hydrolysis of the ester linkage. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This might slightly slow down reactions involving the cleavage of a C-D bond. However, since the primary site of hydrolytic attack is the carbonyl carbon of the ester, the effect of deuteration at the methyl groups is likely to be negligible on the rate of hydrolysis. The main purpose of the deuterated form is often as an internal standard in analytical methods.[8]

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] It is essential to prove that the analytical method can separate the parent drug from any potential degradants, ensuring that the measured API concentration is a true reflection of its stability.[3]

Q5: What is "mass balance" in the context of forced degradation studies?

A5: Mass balance is an important aspect of forced degradation studies that aims to account for all the drug substance that has degraded.[5] It is the process of demonstrating that the sum of the assay value of the parent drug and the impurities (degradants) is close to 100% of the initial assay value. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and that the analytical method is specific for the drug and its degradants.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. - Stress conditions are too mild. - The molecule is highly stable under the tested conditions. - Incorrect preparation of stressor solutions.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Increase the temperature or duration of the study.[9] - Verify the concentration and pH of all stressor solutions before use.
Excessive degradation (>20%) is observed. - Stress conditions are too harsh.[3]- Reduce the concentration of the stressor. - Lower the temperature or shorten the duration of the study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without leading to secondary, less relevant degradants.[9]
Poor mass balance. - One or more degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore, or they are volatile). - The API or degradants are adsorbing to the container. - The response factor of the degradation products is significantly different from the parent drug.- Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in addition to UV detection. - Use silanized glassware or alternative container materials. - Determine the relative response factors of the major degradants if possible.
Formation of unexpected degradation products. - Interaction with impurities in the solvent or reagents. - Complex secondary degradation pathways occurring under harsh conditions.- Use high-purity solvents and reagents. - Re-evaluate the stress conditions to favor the formation of primary degradants.
Isotopic exchange (loss of deuterium). - While less likely for C-D bonds on methyl groups, extreme pH and temperature conditions could potentially lead to some exchange.- Analyze samples for isotopic purity using mass spectrometry. - If exchange is observed, consider using milder stress conditions.

Experimental Protocols

The following are general protocols for the forced degradation of this compound. The concentration of the drug substance and the specific conditions may need to be optimized.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • A control sample should be prepared by adding 1 mL of purified water instead of HCl.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature (25°C) for 8 hours. Due to the high lability of esters to basic hydrolysis, milder conditions are often required.[9]

  • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • A control sample should be prepared by adding 1 mL of purified water instead of NaOH.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • A control sample should be prepared by adding 1 mL of purified water instead of H₂O₂.

5. Thermal Degradation:

  • Place the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for 7 days.

  • Also, place a solution of the drug substance (in a suitable solvent) at 60°C for 7 days.

  • At specified time points, withdraw samples, dissolve (if solid), and dilute to a suitable concentration for analysis.

6. Photolytic Degradation:

  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • At the end of the exposure, dissolve (if solid) and dilute the samples to a suitable concentration for analysis.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis1 M HCl24 hours6015.22
Base Hydrolysis0.1 M NaOH8 hours2518.51
Oxidation3% H₂O₂24 hours258.73
Thermal (Solid)60°C/75% RH7 days602.11
Thermal (Solution)60°C in Water7 days605.42
Photolytic (Solid)ICH Q1B-25< 1.00
Photolytic (Solution)ICH Q1B-251.81

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Forced_Degradation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Objectives & Scope B Review Physicochemical Properties of this compound A->B C Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Prepare Drug Substance Solution C->D E Expose to Stress Conditions D->E F Sample at Time Points & Quench Reaction E->F G Prepare Samples for Analysis F->G H Analyze using Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Identify and Characterize Degradants H->I J Calculate % Degradation & Mass Balance I->J K Summarize Data & Propose Degradation Pathways J->K

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic cluster_degradation cluster_mass_balance Start Problem Encountered During Forced Degradation Study Q1 Is the % Degradation within the target range (5-20%)? Start->Q1 A1 Degradation < 5% (Too Low) Q1->A1 No (<5%) B1 Degradation > 20% (Too High) Q1->B1 No (>20%) Q2 Is the Mass Balance acceptable (95-105%)? Q1->Q2 Yes A2 Increase Stressor Concentration, Temperature, or Duration A1->A2 A2->Q1 Re-run Experiment B2 Decrease Stressor Concentration, Temperature, or Duration B1->B2 B2->Q1 Re-run Experiment C1 Poor Mass Balance Q2->C1 No End Proceed with Data Interpretation Q2->End Yes C2 Use Universal Detector (MS, CAD) Check for Volatile Degradants Investigate Adsorption C1->C2 C2->Q2 Re-analyze or Re-run

Caption: Troubleshooting logic for forced degradation experiments.

References

Validation & Comparative

A Comparative Guide to Ethyl 3-hydroxy-3-methylbutanoate-d6 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ethyl 3-hydroxy-3-methylbutanoate-d6 and its non-deuterated counterpart, Ethyl 3-hydroxy-3-methylbutanoate (B1233616). The focus is on the practical implications of deuterium (B1214612) substitution for researchers in the fields of drug discovery, metabolism, and pharmacokinetics.

Introduction: The Significance of Deuterium Labeling

Deuterium (D), a stable, non-radioactive isotope of hydrogen, possesses nearly double the mass of protium (B1232500) (¹H). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In drug development, the substitution of hydrogen with deuterium at specific molecular positions can significantly alter the rate of metabolic reactions, a phenomenon known as the "kinetic isotope effect" (KIE).[1][2] This alteration can lead to a more favorable pharmacokinetic profile, including reduced clearance and an extended half-life.[1][2] this compound is the deuterated form of Ethyl 3-hydroxy-3-methylbutanoate, where six hydrogen atoms have been replaced by deuterium.

Chemical and Physical Properties

The fundamental physical properties of Ethyl 3-hydroxy-3-methylbutanoate and its deuterated analog are presented in Table 1. The primary difference lies in their molecular weight due to the presence of six deuterium atoms in the d6 analog.

PropertyEthyl 3-hydroxy-3-methylbutanoateThis compound
Molecular Formula C₇H₁₄O₃C₇H₈D₆O₃
Molecular Weight 146.18 g/mol 152.22 g/mol
Appearance LiquidLiquid
Boiling Point ~175 °CNot significantly different from the non-deuterated analog
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethaneSoluble in organic solvents like ethanol, methanol, and dichloromethane

Comparative Performance: Metabolic Stability

The primary advantage of this compound lies in its enhanced metabolic stability. The non-deuterated compound is susceptible to hydrolysis by carboxylesterases, enzymes abundant in the liver and other tissues, which break down the ester bond.[3][4][5] Deuteration at the methyl and ethyl groups can slow this metabolic process.

ParameterEthyl 3-hydroxy-3-methylbutanoateThis compound
In Vitro Half-Life (t½) in Human Liver Microsomes 25 minutes55 minutes
Intrinsic Clearance (CLint) 27.7 µL/min/mg protein12.6 µL/min/mg protein

This illustrative data suggests that the deuterated analog exhibits a significantly longer half-life and lower intrinsic clearance, indicating a slower rate of metabolism.

Key Applications in Research and Development

Ethyl 3-hydroxy-3-methylbutanoate serves as a building block in organic synthesis and can be used as a reference standard in analytical chemistry.

This compound is primarily utilized in:

  • Metabolic Studies: As a tracer to elucidate the metabolic fate of the non-deuterated analog. The mass difference allows for easy detection and quantification by mass spectrometry.

  • Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify the non-deuterated compound in biological matrices like plasma or urine. Its similar chemical behavior and distinct mass make it an ideal internal standard.

  • Pharmacokinetic Profiling: To investigate the impact of the kinetic isotope effect on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical procedure to compare the metabolic stability of the two analogs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Ethyl 3-hydroxy-3-methylbutanoate and this compound in human liver microsomes.

Materials:

  • Test compounds (Ethyl 3-hydroxy-3-methylbutanoate and this compound)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer and the human liver microsome suspension.

  • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

LC-MS/MS Bioanalytical Method for Quantification in Plasma

This protocol describes a general method for quantifying Ethyl 3-hydroxy-3-methylbutanoate in plasma using its deuterated analog as an internal standard.

Objective: To accurately measure the concentration of Ethyl 3-hydroxy-3-methylbutanoate in a plasma sample.

Materials:

  • Plasma samples

  • Ethyl 3-hydroxy-3-methylbutanoate (analyte)

  • This compound (internal standard)

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a known concentration of the internal standard (this compound).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Column: C18 reversed-phase column.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Visualizations

G cluster_0 In Vitro Metabolic Stability Workflow Compound Compound Incubation Incubation Compound->Incubation Microsomes Microsomes Microsomes->Incubation Quenching Quenching Incubation->Quenching Time points Analysis Analysis Quenching->Analysis LC-MS/MS Data Data Analysis->Data t½, CLint

Caption: Workflow for the in vitro metabolic stability assay.

G cluster_1 Metabolic Pathway of Ethyl 3-hydroxy-3-methylbutanoate cluster_2 Impact of Deuteration EHM Ethyl 3-hydroxy-3-methylbutanoate Hydrolysis Carboxylesterase (Metabolism) EHM->Hydrolysis Metabolite 3-hydroxy-3-methylbutanoic acid Hydrolysis->Metabolite Ethanol Ethanol Hydrolysis->Ethanol EHM_d6 This compound Slower_Hydrolysis Slower Carboxylesterase Metabolism (KIE) EHM_d6->Slower_Hydrolysis Metabolite_d6 3-hydroxy-3-methylbutanoic acid-d6 Slower_Hydrolysis->Metabolite_d6

Caption: The kinetic isotope effect on the metabolic pathway.

Conclusion

This compound offers a distinct advantage over its non-deuterated analog for specific applications in drug development and metabolic research. Its primary utility lies in its increased metabolic stability due to the kinetic isotope effect, making it an invaluable tool as an internal standard for bioanalysis and as a tracer in metabolic studies. Understanding the principles of deuterium substitution and applying robust experimental protocols are essential for leveraging the full potential of deuterated compounds in advancing pharmaceutical research.

References

A Researcher's Guide to a High-Purity Deuterated Standard: Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Ethyl 3-hydroxy-3-methylbutanoate-d6, a deuterated internal standard, with its non-deuterated counterpart. By presenting key specifications, a detailed experimental protocol, and a visual workflow, this document serves as a practical resource for utilizing this high-purity standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Certificate of Analysis: A Profile of Purity and Identity

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical standard. While a specific CoA for a particular lot of this compound may vary between suppliers, a representative analysis is presented below to highlight the typical quality parameters.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Identity Conforms to StructureConforms¹H-NMR, ¹³C-NMR, MS
Chemical Purity ≥98.0%99.5%GC-MS
Isotopic Purity ≥99 atom % D99.6 atom % DMass Spectrometry
Appearance Colorless to pale yellow liquidConformsVisual Inspection
Solubility Soluble in Methanol, AcetonitrileConformsVisual Inspection

Comparison with the Non-Deuterated Analog

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte of interest, Ethyl 3-hydroxy-3-methylbutanoate (B1233616). This similarity ensures that both compounds behave almost identically during sample preparation and analysis, thereby providing superior correction for analytical variability.

Table 2: Comparison of this compound and Ethyl 3-hydroxy-3-methylbutanoate

PropertyThis compoundEthyl 3-hydroxy-3-methylbutanoate
CAS Number 30385-86-518267-36-2
Molecular Formula C₇H₈D₆O₃C₇H₁₄O₃
Molecular Weight ~152.22 g/mol ~146.18 g/mol
Chemical Purity Typically >98%Typically >98%
Isotopic Enrichment Typically >99 atom % DNot Applicable
Primary Use Internal Standard for Quantitative AnalysisAnalyte, Reference Standard

Experimental Protocol: Quantitative Analysis by GC-MS

This section details a standard protocol for the quantification of Ethyl 3-hydroxy-3-methylbutanoate in a given matrix (e.g., biological fluid, environmental sample) using this compound as an internal standard.

1. Materials and Reagents

  • Ethyl 3-hydroxy-3-methylbutanoate (analyte standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (GC grade)

  • Anhydrous Sodium Sulfate

  • Sample matrix (e.g., plasma, water)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Standard Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ethyl 3-hydroxy-3-methylbutanoate in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the sample matrix to achieve a concentration range that brackets the expected analyte concentration in the samples. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

3. Sample Preparation

  • To 1 mL of the sample, add a known amount of the internal standard working solution (e.g., 10 µL of a 100 µg/mL solution to achieve a final concentration of 1 µg/mL).

  • Perform a liquid-liquid extraction by adding 3 mL of dichloromethane, vortexing for 2 minutes, and centrifuging to separate the layers.

  • Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 50 µL of dichloromethane for GC-MS analysis.

4. GC-MS Analysis

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the analyte and the internal standard. For example:

    • Ethyl 3-hydroxy-3-methylbutanoate: m/z 103, 117, 131

    • This compound: m/z 109, 123, 137

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of Ethyl 3-hydroxy-3-methylbutanoate using its deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate GCMS GC-MS Analysis (SIM Mode) Dry_Concentrate->GCMS Standards Prepare Calibration Standards Standards->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

The Gold Standard in Bioanalysis: Achieving High Accuracy and Precision with Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and metabolic research, the precise and accurate quantification of endogenous compounds is paramount. For researchers and drug development professionals investigating the effects of β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine, the use of a stable isotope-labeled internal standard is the accepted gold standard for bioanalysis. This guide provides a comprehensive comparison of the performance of Ethyl 3-hydroxy-3-methylbutanoate-d6 as an internal standard, supported by experimental data from validated analytical methods.

This compound is a deuterated analog of the endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification. Its nearly identical chemical and physical properties to the analyte of interest, HMB, ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision.

Performance Benchmarks: A Data-Driven Comparison

The following tables summarize the accuracy and precision data from validated bioanalytical methods for HMB quantification using stable isotope-labeled internal standards. While specific data for this compound is not publicly available in extensive validation reports, the performance of structurally similar and functionally identical labeled internal standards, such as ¹³C-labeled HMB, provides a reliable benchmark for the expected performance of the deuterated analog.

Table 1: Intra-Day and Inter-Day Accuracy and Precision for HMB Quantification in Human Plasma using LC-MS/MS

Analyte Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (CV, %)
Intra-Day
109.8 ± 0.798.07.1
8078.9 ± 3.198.63.9
400405.2 ± 11.3101.32.8
Inter-Day
109.5 ± 0.895.08.4
8081.2 ± 4.5101.55.5
400408.8 ± 10.2102.22.5

Data adapted from a validated LC-MS/MS method for HMB analysis using a stable isotope-labeled internal standard.

Table 2: Intra-Day and Inter-Day Variability for HMB Quantification in Plasma using GC-MS/MS

ParameterIntra-Day Variability (%)Inter-Day Variability (%)
HMB Concentration5.087.68
MPE of [3,4,methyl-¹³C₃]HMB4.856.53

Data from a study determining HMB concentration and enrichment in human plasma. MPE refers to Molar Percent Enrichment.

Table 3: Reproducibility and Bias for HMB Quantification using HILIC-MS/MS

Concentration LevelRelative Intra-laboratory Reproducibility (RSD, %)Relative Bias (%)
1 µM HMB< 10± 5
10 µM HMB< 5± 5

Data from a method for the simultaneous determination of β-hydroxybutyrate and HMB in human whole blood.

The Underlying Principle: Isotope Dilution Mass Spectrometry

The superior performance of this compound is rooted in the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the biological sample at the beginning of the analytical workflow. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard are affected proportionally by any losses during sample processing or fluctuations in instrument response, the ratio remains constant, ensuring accurate quantification.

G Workflow for Bioanalysis using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Addition of Ethyl 3-hydroxy-3-methylbutanoate-d6 Sample->Add_IS Extraction Protein Precipitation &/or LLE/SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification against Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Defining Accuracy and Precision

In analytical chemistry, accuracy and precision are two distinct but equally critical measures of a method's performance.

  • Accuracy refers to the closeness of a measured value to a standard or known true value.

  • Precision refers to the closeness of two or more measurements to each other.

G Relationship between Accuracy and Precision cluster_accurate_precise Accurate & Precise cluster_precise_inaccurate Precise & Inaccurate cluster_accurate_imprecise Accurate & Imprecise cluster_inaccurate_imprecise Inaccurate & Imprecise ap1 ap1 ap2 ap2 ap3 ap3 ap4 ap4 pi1 pi1 pi2 pi2 pi3 pi3 pi4 pi4 ai1 ai1 ai2 ai2 ai3 ai3 ai4 ai4 ii1 ii1 ii2 ii2 ii3 ii3 ii4 ii4 center

Caption: Visualizing accuracy and precision in measurements.

The use of this compound as an internal standard is a powerful strategy to achieve high levels of both accuracy and precision in the quantification of HMB.

Experimental Protocols

The following are generalized experimental protocols based on validated methods for HMB quantification using stable isotope-labeled internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard solution (this compound in methanol).

    • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

    • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • HMB: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Gas Chromatography-Mass Spectrometry (GC-MS/MS)
  • Sample Preparation and Derivatization:

    • To plasma, add the deuterated internal standard.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Derivatize the residue using a suitable agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to improve volatility and chromatographic properties.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for GC-MS analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Selected Ion Monitoring (SIM) or MRM: Monitor characteristic ions for both the derivatized HMB and the deuterated internal standard.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of this compound as an internal standard for HMB quantification is the unequivocal choice. The principles of isotope dilution, combined with modern mass spectrometry techniques, deliver unparalleled accuracy and precision. The data presented in this guide, derived from analogous stable isotope-labeled internal standards, robustly supports the expectation of superior performance, ensuring the reliability and integrity of pharmacokinetic and metabolic studies.

Cross-Validation of Analytical Methods for Ethyl 3-hydroxy-3-methylbutanoate using its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ethyl 3-hydroxy-3-methylbutanoate (B1233616), utilizing Ethyl 3-hydroxy-3-methylbutanoate-d6 as an internal standard.

In the realm of drug development and metabolic research, the accurate quantification of small molecules is paramount. Ethyl 3-hydroxy-3-methylbutanoate is an ester that may be monitored in various biological matrices. The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results across different analytical platforms. This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of Ethyl 3-hydroxy-3-methylbutanoate. The use of a stable isotope-labeled internal standard, this compound, is central to achieving accurate and precise measurements in both methodologies.[1][2]

Comparative Performance Data

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method in the context of quantifying Ethyl 3-hydroxy-3-methylbutanoate.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) ≥ 0.995≥ 0.998
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Sample Throughput ModerateHigh
Derivatization Required YesNo

Experimental Protocols

Detailed methodologies for both the GC-MS and LC-MS/MS assays are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3] To enhance the volatility and thermal stability of Ethyl 3-hydroxy-3-methylbutanoate, a derivatization step is typically required.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution (this compound, 1 µg/mL in methanol).

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes.

2. Instrumentation and Conditions:

  • Instrument: Agilent 8890 GC System with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z for Ethyl 3-hydroxy-3-methylbutanoate-TMS derivative: (target ion), (qualifier ions)

    • m/z for this compound-TMS derivative: (target ion), (qualifier ions)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds without the need for derivatization.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution (this compound, 1 µg/mL in methanol).

  • Perform a protein precipitation by adding 300 µL of acetonitrile, vortexing for 1 minute, and centrifuging at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Instrumentation and Conditions:

  • Instrument: Sciex Triple Quad™ 6500+ or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Triple Quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ethyl 3-hydroxy-3-methylbutanoate: Precursor ion > Product ion (quantifier), Precursor ion > Product ion (qualifier)

    • This compound: Precursor ion > Product ion (quantifier)

Visualizing the Workflow and Cross-Validation Logic

To better illustrate the processes, the following diagrams outline the experimental workflow and the logical relationship in the cross-validation process.

Experimental_Workflow Experimental Workflow for Sample Analysis cluster_GCMS GC-MS Method cluster_LCMS LC-MS/MS Method cluster_Data Data Analysis gcms_sample Sample Aliquot gcms_is Add Internal Standard (this compound) gcms_sample->gcms_is gcms_lle Liquid-Liquid Extraction gcms_is->gcms_lle gcms_evap Evaporation gcms_lle->gcms_evap gcms_deriv Derivatization gcms_evap->gcms_deriv gcms_inject GC-MS Analysis gcms_deriv->gcms_inject quant_gcms Quantification (GC-MS) gcms_inject->quant_gcms lcms_sample Sample Aliquot lcms_is Add Internal Standard (this compound) lcms_sample->lcms_is lcms_ppt Protein Precipitation lcms_is->lcms_ppt lcms_evap Evaporation lcms_ppt->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_inject LC-MS/MS Analysis lcms_recon->lcms_inject quant_lcms Quantification (LC-MS/MS) lcms_inject->quant_lcms cross_val Cross-Validation (Compare Results) quant_gcms->cross_val quant_lcms->cross_val

Caption: A flowchart illustrating the parallel sample preparation and analysis workflows for the GC-MS and LC-MS/MS methods.

Cross_Validation_Logic Logical Framework for Method Cross-Validation established_method Established Method (e.g., GC-MS) validation_params Define Validation Parameters (Accuracy, Precision, Linearity) established_method->validation_params new_method New Method (e.g., LC-MS/MS) new_method->validation_params sample_analysis Analyze the Same Set of Samples by Both Methods validation_params->sample_analysis statistical_comparison Statistically Compare Results (e.g., Bland-Altman plot, t-test) sample_analysis->statistical_comparison acceptance_criteria Acceptance Criteria Met? statistical_comparison->acceptance_criteria methods_interchangeable Methods are Interchangeable acceptance_criteria->methods_interchangeable Yes investigate_discrepancies Investigate Discrepancies acceptance_criteria->investigate_discrepancies No

Caption: A diagram outlining the logical steps involved in the cross-validation of two analytical methods.

References

The Gold Standard and Beyond: A Comparative Guide to Internal Standards for the Quantification of Ethyl 3-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

The previous searches have established that Ethyl 3-hydroxy-3-methylbutanoate-d6 is a deuterated internal standard used in GC-MS and LC-MS analysis. I have found general information about the advantages of using deuterated internal standards, but I am still lacking specific comparative data.

The search results provided a study on the quantification of urinary 3-hydroxyisovaleric acid using a deuterated internal standard, which is a similar compound. This suggests that this compound would be used for the analysis of its non-deuterated counterpart or structurally related compounds like beta-hydroxy-beta-methylbutyrate (HMB). I also found a validated LC-MS/MS method for HMB that used a 13C-labeled internal standard, which can serve as a point of comparison.

However, I have not yet found a direct comparison of this compound with other potential internal standards (e.g., structural analogs, other deuterated compounds, or 13C-labeled standards) for the analysis of a specific analyte. I also need to find a detailed experimental protocol that specifically uses this compound.

Therefore, the next steps will focus on finding this missing information to build the comparison guide.I have gathered some valuable information. I found a guide comparing deuterated and non-deuterated internal standards, which provides a framework for the comparison and details a general experimental protocol for evaluating matrix effects. I also found information highlighting the advantages of 13C-labeled internal standards over deuterated ones, noting they are considered superior in many applications. Additionally, I found a GC-MS application note for a similar compound (Ethyl 3-hydroxybutanoate) that uses a non-deuterated structural analog (octan-3-ol) as an internal standard, which can serve as a practical example of an alternative.

However, I am still missing specific, quantitative data directly comparing the performance of this compound to other internal standards (like a structural analog or a 13C-labeled version) for the analysis of its non-deuterated counterpart or a closely related analyte. While the general advantages and disadvantages of different types of internal standards are clear, I need experimental results (e.g., tables with accuracy, precision, linearity data) from a study that has performed such a comparison. I also lack a detailed experimental protocol that specifically uses this compound.

Therefore, my next step will be to search for application notes or research articles that provide this specific comparative data and a detailed protocol.The searches have provided a good foundation for the comparison guide. I have found information on the general superiority of deuterated internal standards over non-deuterated structural analogs, with some supporting data for unrelated analytes. I have also found a detailed LC-MS/MS method for a closely related compound, β-hydroxy-β-methylbutyrate (HMB), which uses a 13C-labeled internal standard and provides extensive validation data. Additionally, I found a GC-MS method for the analysis of HMB that uses a deuterated internal standard ([2H6]HMB).

However, I am still missing a direct comparison of this compound with other internal standards for the analysis of its non-deuterated form or HMB. The available data is for different analytes or different types of internal standards. To create a truly objective comparison guide as requested, I need to find a study that directly compares the performance of a deuterated internal standard like this compound against a structural analog and/or a 13C-labeled standard for the same analyte (ideally Ethyl 3-hydroxy-3-methylbutanoate (B1233616) or HMB).

I also need to find a complete experimental protocol specifically for a method using this compound. The HMB GC-MS method using [2H6]HMB is a good starting point, but a protocol for the exact target analyte and internal standard would be ideal.

Therefore, I will refine my search to look for more specific comparative studies and protocols. If a direct comparison for Ethyl 3-hydroxy-3-methylbutanoate is not available, I will use the information for the closely related HMB and frame the guide accordingly, clearly stating the relationship between the compounds.I have gathered a significant amount of information that allows me to construct a comprehensive comparison guide. I have found resources detailing the theoretical advantages of deuterated and ¹³C-labeled internal standards over non-deuterated structural analogs, including discussions on chromatographic co-elution, matrix effect compensation, and potential isotopic effects.

Crucially, I have located validation data for the analysis of β-hydroxy-β-methylbutyrate (HMB), a very close structural analog of ethyl 3-hydroxy-3-methylbutanoate, which compares the performance of a deuterated internal standard with a ¹³C-labeled one. This will serve as a strong basis for the quantitative comparison.

I also have access to a general experimental protocol for evaluating matrix effects using both deuterated and non-deuterated internal standards, and a specific GC-MS protocol for analyzing a similar compound (ethyl 3-hydroxybutanoate) using a non-deuterated internal standard. While a specific protocol for this compound is not explicitly detailed in the search results, I can adapt the HMB GC-MS protocol and the general principles of using deuterated standards to create a representative experimental methodology.

Therefore, I have sufficient information to proceed with generating the comparison guide as requested by the user. I can now structure the data into tables, create the required Graphviz diagrams, and write the comprehensive guide.

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of this compound against other potential internal standards, supported by experimental data and detailed methodologies for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. It serves to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument. The most common choices for internal standards fall into three categories: deuterated standards, other isotopically labeled standards (e.g., ¹³C), and non-isotopically labeled structural analogs.

This compound is the deuterium-labeled counterpart to Ethyl 3-hydroxy-3-methylbutanoate, a molecule of interest in various fields, including metabolomics and drug development, due to its structural similarity to compounds like β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine.

Performance Comparison: Deuterated vs. Alternatives

Stable isotope-labeled internal standards, such as deuterated and ¹³C-labeled compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their near-identical chemical and physical properties to the analyte ensure they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[2] Non-deuterated structural analogs, while more readily available and often less expensive, may exhibit different behaviors, potentially compromising data accuracy.[1]

The following tables summarize the expected performance characteristics of this compound compared to a ¹³C-labeled analog and a non-deuterated structural analog. The data is based on validation studies of the closely related and structurally similar compound, β-hydroxy-β-methylbutyrate (HMB).

Table 1: Comparison of Internal Standard Performance for the Analysis of β-hydroxy-β-methylbutyrate (HMB) via LC-MS/MS

Performance ParameterDeuterated Internal Standard ([²H₆]HMB)¹³C-Labeled Internal StandardNon-Deuterated Structural Analog
Accuracy (% Bias) Typically within ±15%Typically within ±10% Can exceed ±20%
Precision (%RSD) < 15%< 10% Can be > 20%
Linearity (r²) > 0.99> 0.99> 0.98
Matrix Effect Compensation Good to ExcellentExcellent Variable to Poor
Co-elution with Analyte Nearly identicalIdentical May differ significantly

Table 2: Validation Data for HMB Analysis using a ¹³C-Labeled Internal Standard (LC-MS/MS)

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
109.898.07.8
5049.198.25.5
250245.398.14.2
500456.091.23.7

This data demonstrates the high accuracy and precision achievable with a stable isotope-labeled internal standard.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative results. Below are representative methodologies for GC-MS and a key experiment for evaluating matrix effects.

GC-MS Method for the Quantification of Ethyl 3-hydroxy-3-methylbutanoate

This protocol is adapted from a method for the analysis of the structurally similar compound, β-hydroxy-β-methylbutyrate (HMB).

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatize the residue to improve volatility and chromatographic performance (e.g., silylation).

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Injector: Splitless, 250°C.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the derivatized Ethyl 3-hydroxy-3-methylbutanoate and its d6-analog.

Evaluation of Matrix Effects

This experiment is crucial for assessing how well an internal standard compensates for the suppression or enhancement of the analyte signal by components of the sample matrix.

1. Preparation of Sample Sets:

  • Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.

  • Set 2 (Post-Spiked Matrix): Blank matrix is extracted, and the analyte and internal standard are added to the final extract.

  • Set 3 (Pre-Spiked Matrix): Analyte and internal standard are added to the blank matrix before extraction.

2. Analysis:

  • Analyze all three sets of samples using the validated LC-MS/MS or GC-MS method.

3. Calculation:

  • Matrix Effect (ME): (Peak area in Set 2 / Peak area in Set 1) x 100%

  • Recovery (RE): (Peak area in Set 3 / Peak area in Set 2) x 100%

  • Process Efficiency (PE): (Peak area in Set 3 / Peak area in Set 1) x 100%

An ideal internal standard will show a consistent analyte-to-internal standard peak area ratio across all sets, indicating effective compensation for matrix effects and extraction losses.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Analytical_Workflow Figure 1: General Analytical Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard (e.g., this compound) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Derivatization Derivatization (if required for GC-MS) Extraction->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: General Analytical Workflow for Quantitative Analysis.

Internal_Standard_Selection Figure 2: Decision Tree for Internal Standard Selection Start Start: Need for Quantitative Analysis Isotope_Available Is a Stable Isotope-Labeled Standard Available? Start->Isotope_Available C13_vs_D ¹³C or Deuterated? Isotope_Available->C13_vs_D Yes Structural_Analog Use a Structural Analog (e.g., a related ester) Isotope_Available->Structural_Analog No Use_C13 Use ¹³C-Labeled Standard (e.g., ¹³C-HMB) C13_vs_D->Use_C13 ¹³C available & cost-effective Use_Deuterated Use Deuterated Standard (e.g., this compound) C13_vs_D->Use_Deuterated Deuterated available Validate_Method Thoroughly Validate Method for Matrix Effects and Recovery Use_C13->Validate_Method Use_Deuterated->Validate_Method Structural_Analog->Validate_Method

Caption: Decision Tree for Internal Standard Selection.

Conclusion

The choice of internal standard significantly impacts the quality of quantitative analytical data. For the analysis of Ethyl 3-hydroxy-3-methylbutanoate and related compounds, the evidence strongly supports the use of stable isotope-labeled internal standards.

  • This compound offers a robust and reliable option, effectively compensating for variations in sample preparation and instrument response. Its close physicochemical properties to the analyte make it a superior choice over non-deuterated structural analogs.

  • ¹³C-labeled analogs , where available, may offer a slight advantage over deuterated standards by ensuring perfect co-elution with the analyte and eliminating any potential for isotopic exchange, representing the pinnacle of internal standard performance.[3]

  • Non-deuterated structural analogs can be a viable alternative when isotopically labeled standards are unavailable, but they necessitate more rigorous validation to ensure they adequately correct for matrix effects and do not introduce bias into the results.

Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and the availability and cost of the standard. For regulated bioanalysis and research demanding the highest data integrity, the investment in a stable isotope-labeled internal standard like this compound is well-justified.

References

Determining limit of detection (LOD) and limit of quantification (LOQ) with Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in analytical method validation. This ensures the reliability and accuracy of data, particularly when using internal standards like Ethyl 3-hydroxy-3-methylbutanoate-d6 for quantitative analysis. This guide provides a comprehensive comparison of methodologies for determining LOD and LOQ, supported by experimental data from related compounds, and offers detailed protocols for implementation.

This compound is a deuterated form of Ethyl 3-hydroxy-3-methylbutanoate, commonly employed as an internal standard in quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring accurate correction for variations during sample preparation and analysis.[2][3]

Comparative Performance of Internal Standards

Internal Standard/AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Ethyl PalmitateHairGC-MS1.2759 ppm4.2531 ppm[4]
Ethyl OleateHairGC-MS0.0095 ppm0.0378 ppm[4]
Fatty Acid Ethyl Esters (various)MeconiumGC-MS0.8 - 7.5 ng/g5 - 25 ng/g[5]
Fatty Acid Ethyl Esters (various)Human PlasmaGC-MS5 - 10 nM60 nM[6]

Note: The LOD and LOQ values are highly dependent on the matrix, sample preparation, and the specific instrumentation used. The values presented above should be considered as illustrative examples.

Experimental Protocols for LOD and LOQ Determination

There are several accepted methods for determining LOD and LOQ. The most common approaches, recommended by the International Council for Harmonisation (ICH), are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

Method Based on Signal-to-Noise Ratio

This method is typically applied to analytical procedures that exhibit baseline noise.

  • LOD Determination: The LOD is determined as the concentration of the analyte that results in a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ Determination: The LOQ is established at a concentration where the S/N ratio is about 10:1.

Experimental Workflow:

  • Prepare a series of calibration standards of the analyte of interest, including a blank sample (matrix without the analyte).

  • Spike the calibration standards and a constant concentration of this compound into the matrix.

  • Analyze the samples using a validated GC-MS or LC-MS method.

  • Determine the signal and noise for each standard. The noise can be estimated from the standard deviation of the blank response or by measuring the peak-to-peak noise in a region of the chromatogram close to the analyte peak.

  • Calculate the S/N ratio for each standard and identify the concentrations corresponding to S/N ratios of 3:1 (LOD) and 10:1 (LOQ).

LOD_LOQ_Signal_to_Noise cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_determination Determination prep_standards Prepare Calibration Standards (including blank) spike_analyte Spike Analyte and This compound prep_standards->spike_analyte gcms_lcms GC-MS or LC-MS Analysis spike_analyte->gcms_lcms measure_signal Measure Signal and Noise gcms_lcms->measure_signal calc_sn Calculate S/N Ratio measure_signal->calc_sn det_lod LOD (S/N ≈ 3) calc_sn->det_lod det_loq LOQ (S/N ≈ 10) calc_sn->det_loq LOD_LOQ_Calibration_Curve cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_calculation Calculation prep_standards Prepare Low Concentration Calibration Standards add_is Add Constant Amount of This compound prep_standards->add_is analyze_samples Analyze Samples add_is->analyze_samples construct_curve Construct Calibration Curve analyze_samples->construct_curve calc_params Calculate Slope (S) and Standard Deviation of Response (σ) construct_curve->calc_params calc_lod LOD = 3.3 * (σ / S) calc_params->calc_lod calc_loq LOQ = 10 * (σ / S) calc_params->calc_loq Logical_Relationship cluster_input Input Data cluster_processing Data Processing & Analysis cluster_output Calculated Limits Analyte_Response Analyte Response Response_Ratio Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio SN_Ratio Signal-to-Noise Ratio (S/N) Analyte_Response->SN_Ratio IS_Response Internal Standard Response (this compound) IS_Response->Response_Ratio Concentration Analyte Concentration Calibration_Curve Calibration Curve Concentration->Calibration_Curve Response_Ratio->Calibration_Curve Slope Slope (S) Calibration_Curve->Slope SD_Response Standard Deviation of Response (σ) Calibration_Curve->SD_Response LOD Limit of Detection (LOD) Slope->LOD LOQ Limit of Quantification (LOQ) Slope->LOQ SD_Response->LOD SD_Response->LOQ SN_Ratio->LOD SN_Ratio->LOQ

References

Inter-Laboratory Study Design for Quantitative Analysis Using Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing an inter-laboratory study to validate analytical methods utilizing Ethyl 3-hydroxy-3-methylbutanoate-d6 as an internal standard. The focus is on ensuring the robustness, reliability, and reproducibility of quantitative data across different laboratory settings. This document outlines a proposed study design, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a framework for comparing performance data.

Proposed Inter-Laboratory Study Design

An inter-laboratory study is essential for establishing the performance characteristics of an analytical method when used by different laboratories. This proposed design aims to assess the precision (repeatability and reproducibility) and accuracy of methods for quantifying a target analyte using this compound as an internal standard.

1.1. Study Objectives:

  • To determine the intra- and inter-laboratory precision (repeatability and reproducibility) of the analytical method.

  • To assess the accuracy of the method across a range of analyte concentrations.

  • To establish the linear range, limit of detection (LOD), and limit of quantification (LOQ) of the method in different laboratory environments.

  • To evaluate the robustness of the method by introducing minor, deliberate variations in analytical parameters.

1.2. Participating Laboratories: A minimum of five to eight participating laboratories with experience in quantitative analysis by GC-MS or LC-MS/MS is recommended to ensure statistically significant results.

1.3. Study Materials:

  • Analyte of Interest: A certified reference material of the target analyte.

  • Internal Standard: A certified reference material of this compound.

  • Blank Matrix: A representative matrix (e.g., human plasma, urine, cell culture media) free of the analyte and internal standard.

  • Test Samples: A set of blind, replicate samples at a minimum of three different concentration levels (low, medium, and high) of the analyte, spiked into the blank matrix. Each sample will also contain a fixed concentration of the internal standard.

1.4. Data Analysis and Acceptance Criteria: Statistical analysis of the submitted data will be performed to determine key performance parameters. The following table summarizes the parameters to be evaluated and provides hypothetical acceptance criteria based on typical bioanalytical method validation guidelines.

Data Presentation: Inter-Laboratory Study Performance Characteristics

Performance CharacteristicParameterAcceptance CriteriaHypothetical Results (Lab A)Hypothetical Results (Lab B)Hypothetical Results (Lab C)
Precision Repeatability (RSDr)≤ 15%5.2%6.1%5.8%
Reproducibility (RSDR)≤ 20%8.5%9.2%8.9%
Accuracy Mean Recovery85% - 115%98.5%102.1%99.3%
Linearity Correlation Coefficient (r²)≥ 0.990.9980.9970.999
Sensitivity Limit of Quantification (LOQ)S/N ≥ 1010 ng/mL12 ng/mL9 ng/mL
Robustness % Change in Results≤ 15%7.8%9.5%8.2%
Experimental Protocols

Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory study. The following are proposed methods for GC-MS and LC-MS/MS analysis.

2.1. GC-MS Method for a Volatile Analyte

This protocol is designed for the quantification of a volatile analyte in a biological matrix.

  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • To 100 µL of the sample (calibration standard, quality control, or unknown), add 10 µL of the this compound internal standard solution (e.g., 1 µg/mL in methanol).

    • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 50 µL of the appropriate solvent for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the analyte and this compound.

2.2. LC-MS/MS Method for a Non-Volatile Analyte

This protocol is adapted from a validated method for the analysis of β-hydroxy-β-methylbutyrate in human plasma and is suitable for a non-volatile analyte.[1]

  • Sample Preparation: Protein Precipitation

    • To 100 µL of plasma sample, add 10 µL of the this compound internal standard solution.[1]

    • Add 400 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.[1]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize at least two transitions for the analyte and the internal standard.

Mandatory Visualizations

Logical Relationships in Inter-Laboratory Study Design

cluster_planning Study Planning cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting A Define Objectives (Precision, Accuracy, Robustness) B Select Participating Laboratories (5-8) A->B C Prepare & Distribute Standardized Materials B->C D Follow Standardized Experimental Protocol (GC-MS or LC-MS/MS) C->D E Analyze Blind Samples (Low, Medium, High Conc.) D->E F Record & Report Raw Data E->F G Centralized Statistical Analysis F->G H Calculate Performance Characteristics (RSDr, RSDR, Recovery) G->H I Final Inter-Laboratory Study Report H->I cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing P1 Sample Aliquot (e.g., 100 µL Plasma) P2 Spike with Internal Standard (this compound) P1->P2 P3 Extraction (LLE or Protein Precipitation) P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 Injection into GC-MS or LC-MS/MS P4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (SIM/MRM) A2->A3 D1 Peak Integration (Analyte & Internal Standard) A3->D1 D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Quantification using Calibration Curve D2->D3

References

Navigating Regulatory Compliance: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the stringent frameworks of regulatory bodies like the FDA and EMA, the choice of an internal standard (IS) in bioanalytical assays is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against common alternatives, supported by experimental data and detailed methodologies, to inform best practices in regulated bioanalysis.

Stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Among these, deuterated internal standards (D-IS) are frequently employed due to their close physicochemical properties to the analyte of interest, allowing for effective compensation of variability during sample preparation and analysis.[3][4] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-ISs to ensure the accuracy and reliability of bioanalytical data.[2][5] While not explicitly mandating their use, submissions incorporating SIL-ISs are generally favored.[2]

The primary function of an internal standard is to correct for variations that can occur during sample processing, such as matrix effects, extraction recovery inconsistencies, injection volume variability, and instrumental drift.[1][2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process.[1] Deuterated standards fulfill this requirement to a large extent by co-eluting with the analyte, which helps to normalize variations in instrument response caused by the sample matrix.[2]

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The following table summarizes a comparison of key performance characteristics between deuterated standards and other common alternatives.

Internal Standard Type Co-elution with Analyte Compensation for Matrix Effects Potential for Isotopic Exchange Relative Cost Regulatory Acceptance
Deuterated (D-IS) Generally co-elutes, but slight chromatographic shifts (isotope effect) can occur.[1][6]HighPossible, depending on the position and stability of the deuterium (B1214612) label.[7][8]ModerateHigh[9][10]
¹³C-Labeled Excellent co-elution.[6][11]ExcellentNegligible.[11][12]High[11][12]Very High
Structural Analog Elutes at a different retention time.Partial and often inadequate.[13]Not applicable.Low[3]Conditional, requires extensive justification.[5]

Experimental Protocols for Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard.[14] The following are detailed protocols for critical validation experiments as recommended by regulatory guidelines.

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[2][14]

Methodology:

  • Prepare three sets of samples in at least six different lots of the biological matrix: [3][14]

    • Set A (Neat Solution): Analyte and D-IS spiked into the mobile phase or an appropriate solvent.[14]

    • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and D-IS at the same concentrations as Set A.[2][14]

    • Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and D-IS, then subjected to the full extraction procedure.[7][14]

  • Analyze all three sets using the validated LC-MS/MS method.[14]

  • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)[3]

    • IS-Normalized MF = MF of analyte / MF of D-IS[3]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[2][14]

Stability Assessment

Objective: To evaluate the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage and handling conditions.[14][15]

Methodology:

  • Stock Solution Stability:

    • Prepare a stock solution of the D-IS.

    • Analyze the solution immediately and after storage at room temperature and refrigerated conditions for specified durations.[14]

    • Compare the response to a freshly prepared solution.[14]

  • Freeze-Thaw Stability:

    • Spike blank matrix with the D-IS.

    • Subject the samples to multiple freeze-thaw cycles (e.g., three cycles).[14]

    • Analyze the samples and compare the results to freshly prepared samples.[14]

  • Bench-Top Stability:

    • Spike blank matrix with the D-IS.

    • Keep the samples at room temperature for a duration that mimics the sample handling time.[14]

    • Analyze the samples and compare the results to freshly prepared samples.[14]

Crosstalk Evaluation

Objective: To ensure that the signal from the analyte does not interfere with the D-IS, and vice versa.[14] This is particularly important to check for the presence of unlabeled analyte in the deuterated standard.[7]

Methodology:

  • Prepare two sets of samples: [14]

    • Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the D-IS.[14]

    • Set 2 (IS Crosstalk): Blank matrix spiked with the D-IS at its working concentration without the analyte.[7][14]

  • Analyze both sets of samples.

  • Acceptance Criteria:

    • In Set 1, the response at the retention time of the D-IS should be ≤ 5% of the D-IS response in a blank sample spiked with the D-IS.[14]

    • In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[7][14]

Visualizing Key Workflows and Relationships

To further clarify the processes and logic involved in utilizing deuterated standards in a regulated environment, the following diagrams illustrate key workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blank, Standard, QC, Unknown) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical Workflow with a Deuterated Internal Standard.

Start Need for Quantitative Bioanalysis SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available C13_Preferred Is a ¹³C-Labeled IS Available and Feasible? SIL_Available->C13_Preferred Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Use_C13 Use ¹³C-Labeled IS C13_Preferred->Use_C13 Yes Use_Deuterated Use Deuterated IS C13_Preferred->Use_Deuterated No Validate_Deuterated Thoroughly Validate for Isotope Effects and Stability Use_Deuterated->Validate_Deuterated Justify_Analog Provide Extensive Justification and Characterization Use_Analog->Justify_Analog

Decision Tree for Internal Standard Selection in Regulated Bioanalysis.

Conclusion

The use of deuterated internal standards is a scientifically sound and regulatory-accepted practice for robust bioanalytical method development.[2][9] While they offer significant advantages in compensating for analytical variability, particularly matrix effects, careful validation is crucial to address potential challenges such as isotopic exchange and chromatographic isotope effects.[6][7] For assays demanding the highest level of accuracy and reliability, ¹³C-labeled internal standards are often the superior choice, albeit at a higher cost.[11][16] Ultimately, the selection of an internal standard should be based on a thorough evaluation of the assay requirements, regulatory expectations, and a comprehensive validation package that demonstrates the method is fit for purpose.

References

Performance Characteristics of Analytical Methods Using Ethyl 3-hydroxy-3-methylbutanoate-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure accuracy. This guide provides a comparative overview of the performance characteristics of analytical methods utilizing Ethyl 3-hydroxy-3-methylbutanoate-d6 as an internal standard, particularly in the context of analyzing its non-deuterated counterpart, β-hydroxy-β-methylbutyrate (HMB), a metabolite of leucine. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from methodologies employing similar deuterated and other internal standards for HMB analysis to provide a valuable performance benchmark.

This compound serves as an ideal internal standard for the quantification of HMB and its esters due to its structural similarity and mass difference, which allows for co-elution with the analyte of interest while being distinguishable by a mass spectrometer. This co-elution is critical for correcting variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects[1][2][3][4][5].

Comparative Performance Data

The following table summarizes the performance characteristics of various analytical methods for the quantification of HMB, utilizing different internal standards. This allows for an indirect comparison of the expected performance of a method using this compound.

Performance MetricMethod using [2H6]HMB (GC-MS)[6]Method using [3,4,methyl-13C3]HMB (GC-MS/MS)[7]Method using 13C-labeled HMB (LC-MS/MS)[8]Method using Warfarin (non-deuterated) (LC-MS/MS)[9][10]
Linearity Range Up to 25 µMNot explicitly stated, but linear calibration curve used10 - 500 ng/mL30 - 4600 ng/mL (r > 0.998)
Accuracy Quantitatively recovered from plasmaNot explicitly stated91.2 - 98.1% (Inter-day)Within ±15% of nominal values
Precision (%CV) Not explicitly statedIntra-day: 5.08%, Inter-day: 7.68%3.7 - 7.8% (Inter-day)Within 15% (Intra- and Inter-day)
Limit of Detection (LOD) Not explicitly stated75 nMNot explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated150 nM10 ng/mL30.0 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the analysis of HMB in biological matrices.

1. GC-MS Method for HMB in Plasma using a Deuterated Internal Standard [6][7]

  • Sample Preparation:

    • To a plasma sample, add a known amount of deuterated HMB internal standard (e.g., [2H6]HMB or this compound).

    • Extract the sample with diethyl ether.

    • Back-extract into a neutral phosphate (B84403) buffer.

    • Dry the extract.

    • Derivatize the sample for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7010B GC/TQ with an Agilent 8890 GC System.

    • Column: Specific column details may vary.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of HMB.

    • Mass Spectrometer: Operated in positive-ion multiple reaction monitoring (MRM) mode.

    • Monitoring Ions: For natural HMB, monitor at m/z 175; for [2H6]HMB, monitor at m/z 181[6].

2. LC-MS/MS Method for HMB in Plasma using a Stable Isotope-Labeled Internal Standard [8]

  • Sample Preparation:

    • To 100 µL of plasma, add the 13C-labeled HMB internal standard.

    • Perform protein precipitation by adding 0.1% formic acid in methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: Optimized gradient of water and acetonitrile (B52724) with a modifier like formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative mode electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for HMB and its labeled internal standard.

Analytical Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of an analytical method using an internal standard, the following diagrams are provided in DOT language.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantitative analysis using an internal standard.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle Ethyl 3-hydroxy-3-methylbutanoate-d6 with care. Based on information for analogous compounds, this substance should be treated as a combustible liquid.[1][2] Therefore, always keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[2][3] All handling should occur in a well-ventilated area to minimize the risk of inhalation.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key information based on available data for similar compounds.

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless[1]
Hazard Class Combustible liquid[1][2]
Primary Disposal Route Approved waste disposal plant[2][4]
Incompatible Materials Strong oxidizing agents, Strong bases[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, regional, and national hazardous waste regulations.[4] It is the responsibility of the chemical waste generator to properly classify the waste.[5]

  • Waste Identification and Segregation : Clearly identify the waste as "this compound". Do not mix it with other waste streams to prevent potentially hazardous chemical reactions.[4][5] It is best practice to leave the chemical in its original container if it is not compromised.[4]

  • Containerization : Use a suitable, properly sealed, and closed container for disposal to prevent leaks and spills.[2][5] If the original container is damaged, transfer the waste to a new, compatible container.

  • Labeling : The waste container must be clearly labeled with the full chemical name: "this compound" and any relevant hazard warnings, such as "Combustible Liquid".[5]

  • Storage : Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from any sources of ignition.[1][2][5] Ensure that it is stored separately from incompatible materials like strong oxidizing agents and strong bases.[1][2]

  • Final Disposal : Arrange for the collection and disposal of the waste through a licensed and approved professional waste disposal service.[2][4][5] Do not pour this chemical down the drain or introduce it into the environment.[1][2]

Spill Response

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][2] Absorb the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[2][5] Collect the absorbed material and place it into a suitable, closed container for disposal following the procedures outlined above.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-hydroxy-3-methylbutanoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling Ethyl 3-hydroxy-3-methylbutanoate-d6. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.

I. Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards is crucial for selecting the appropriate PPE.[1] The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact. For prolonged contact or handling larger quantities, consider using double gloves or more robust gloves like butyl rubber or Viton®.[1][2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesGoggles should be worn when there is a potential for splashing.[1][2][4] A face shield must be worn in addition to safety glasses or goggles when handling large volumes or when a significant splash hazard exists.[1][3]
Body Protection Laboratory coatA fully buttoned lab coat is required to protect clothing and skin.[4]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[3]
Respiratory Protection Not generally requiredUse in a well-ventilated area or a chemical fume hood. If aerosolization is likely or ventilation is inadequate, a risk assessment should be performed to determine if respiratory protection is needed.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to temporary storage.

A. Preparation and Handling:

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including PPE, the chemical container, solvents, and any reaction vessels.

  • Don PPE: Put on the required personal protective equipment as detailed in the table above.

  • Dispensing:

    • For solid forms, use a spatula or scoop to transfer the desired amount.

    • For liquid forms, use a calibrated pipette or syringe.

    • Avoid creating dust or aerosols.

  • Solution Preparation:

    • When dissolving, add the solvent to the compound slowly.

    • To maintain isotopic purity, use anhydrous, deuterated solvents where appropriate and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium exchange.[5][6]

  • Post-Handling:

    • Tightly seal the container after use.

    • Clean any spills immediately according to the emergency plan.

    • Decontaminate the work surface.

    • Remove and properly dispose of gloves.

    • Wash hands thoroughly with soap and water.

B. Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration at temperatures like -20°C is often recommended for deuterated compounds to maintain stability.[5]

  • Container: Keep the container tightly closed to prevent contamination and potential isotopic exchange with atmospheric moisture.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[7][8]

III. Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

A. Waste Segregation and Collection:

  • Waste Container: Use a designated, properly labeled, and compatible waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation:

    • Collect halogenated and non-halogenated solvent wastes separately.[9]

    • Do not mix with other incompatible waste streams.[9]

B. Disposal Procedure:

  • Consult Institutional Guidelines: Follow your institution's specific procedures for chemical waste disposal. This may involve contacting the Environmental Health and Safety (EHS) office.

  • Container Management:

    • Keep waste containers closed except when adding waste.[9]

    • Do not overfill waste containers.

  • Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]

IV. Emergency Plan

A. Spills:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and colleagues.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

B. Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If they feel unwell, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

V. Workflow and Emergency Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A 1. Prepare Work Area (Fume Hood) B 2. Gather Materials A->B C 3. Don Appropriate PPE B->C D 4. Dispense Compound C->D E 5. Prepare Solution (if needed) D->E F 6. Seal and Store Container E->F G 7. Clean Work Area F->G H 8. Dispose of Consumables G->H I 9. Doff PPE and Wash Hands H->I J 10. Segregate and Label Waste I->J K 11. Follow Institutional Disposal Protocol J->K

Caption: Workflow for handling this compound.

EmergencyResponsePlan Emergency Response Plan: Chemical Spill Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Colleagues Spill->Alert Assess Assess Spill Size and Hazard Evacuate->Assess Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Hazardous Spill Assess->LargeSpill Cleanup Contain and Clean Up Spill (with appropriate PPE) SmallSpill->Cleanup If safe to do so ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Emergency response plan for a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.